Risdiplam-d4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H23N7O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(5,5,8,8-tetradeuterio-4,7-diazaspiro[2.5]octan-7-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3/i7D2,13D2 |
InChI Key |
ASKZRYGFUPSJPN-YCCQUKDNSA-N |
Isomeric SMILES |
[2H]C1(CN(C(C2(N1)CC2)([2H])[2H])C3=CN4C(=NC(=CC4=O)C5=NN6C=C(N=C6C(=C5)C)C)C=C3)[2H] |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Risdiplam-d4 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of Risdiplam-d4 in the pharmacokinetic analysis of Risdiplam, a novel treatment for Spinal Muscular Atrophy (SMA). The use of a deuterated internal standard is paramount for the accurate and precise quantification of drug concentrations in biological matrices, a cornerstone of robust pharmacokinetic assessment. This document details the underlying principles, experimental methodologies, and data interpretation in the context of Risdiplam's development and clinical use.
Introduction to Risdiplam and the Need for Precise Pharmacokinetic Monitoring
Risdiplam is an orally administered, small molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier designed to treat SMA.[1] It acts by increasing the production of functional SMN protein, which is deficient in individuals with SMA.[2] To ensure optimal therapeutic efficacy and safety, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is essential. This is achieved through pharmacokinetic studies that rely on highly accurate bioanalytical methods to measure Risdiplam concentrations in biological samples such as plasma and urine.[1]
The Essential Role of this compound as an Internal Standard
In modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantification.[3] this compound, a deuterated analog of Risdiplam, serves this crucial function in its bioanalysis.
The core principle behind using a SIL-IS is that it behaves nearly identically to the analyte (Risdiplam) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished from the unlabeled drug by the mass spectrometer. This allows for the correction of potential variabilities that can occur during the analytical process, such as:
-
Extraction Efficiency: Losses during sample preparation steps like protein precipitation will affect both the analyte and the SIL-IS to the same extent.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte. The SIL-IS experiences the same matrix effects, allowing for accurate normalization.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance are compensated for by referencing the analyte's signal to that of the co-eluting SIL-IS.
By adding a known amount of this compound to each sample at the beginning of the analytical process, the ratio of the Risdiplam peak area to the this compound peak area can be used to accurately calculate the concentration of Risdiplam, thereby ensuring high precision and accuracy in the pharmacokinetic data obtained.[3]
Pharmacokinetic Profile of Risdiplam
The pharmacokinetic properties of Risdiplam have been characterized in healthy adult volunteers and in patients with SMA.[4][5] A summary of key pharmacokinetic parameters is presented in the table below.
| Pharmacokinetic Parameter | Value | Population |
| Time to Maximum Plasma Concentration (Tmax) | 1 - 4 hours | Healthy Adults & SMA Patients |
| Terminal Elimination Half-life (t½) | Approximately 50 hours | Healthy Adults |
| Apparent Volume of Distribution (Vd/F) | 6.3 L/kg | SMA Patients |
| Plasma Protein Binding | ~89% (primarily to albumin) | In vitro |
| Metabolism | Primarily by FMO1 and FMO3; minor contribution from CYPs | In vitro & In vivo |
| Excretion | ~53% in feces (14% as unchanged drug) | Healthy Adults |
| ~28% in urine (8% as unchanged drug) | Healthy Adults |
Table 1: Summary of Key Pharmacokinetic Parameters of Risdiplam. Data compiled from multiple sources.[5][6][7]
Experimental Protocols for Bioanalytical Quantification of Risdiplam
The quantification of Risdiplam in biological matrices is typically performed using a validated LC-MS/MS method. The following is a detailed description of a general experimental protocol.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Risdiplam from plasma or serum samples.[8][9]
-
Aliquoting: An aliquot of the biological sample (e.g., 100 µL of plasma) is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: A precise volume of a working solution of this compound in an organic solvent (e.g., methanol or acetonitrile) is added to each sample, except for the blank matrix samples.
-
Precipitation: A volume of cold organic solvent (e.g., acetonitrile or methanol), typically 3-4 times the sample volume, is added to precipitate the proteins.
-
Vortexing and Centrifugation: The samples are vortex-mixed thoroughly to ensure complete protein precipitation and then centrifuged at high speed (e.g., >10,000 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant containing Risdiplam and this compound is carefully transferred to a new set of tubes or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of a mobile phase-compatible solvent to increase the concentration of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The prepared samples are then analyzed by LC-MS/MS.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase column, such as a C18 column (e.g., Phenomenex Kinetex XB C18), is typically used for the separation of Risdiplam and its internal standard from other matrix components.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process is highly selective and sensitive.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Risdiplam and this compound. While the exact m/z (mass-to-charge ratio) values are often instrument-dependent and may not be publicly disclosed in all literature, a representative example would be:
-
Risdiplam: [M+H]+ → fragment ion
-
This compound: [M+d4+H]+ → fragment ion
-
-
Data Analysis: The peak areas of the MRM transitions for Risdiplam and this compound are integrated. A calibration curve is constructed by plotting the ratio of the peak area of Risdiplam to the peak area of this compound against the known concentrations of the calibration standards. The concentrations of Risdiplam in the unknown samples are then calculated from this calibration curve.
-
Visualizations
Signaling Pathway of Risdiplam
Caption: Mechanism of action of Risdiplam in promoting SMN2 exon 7 inclusion.
Experimental Workflow for Risdiplam Quantification
Caption: General workflow for the bioanalytical quantification of Risdiplam.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the reliable quantification of Risdiplam in pharmacokinetic studies. Its near-identical physicochemical properties to Risdiplam ensure that it effectively corrects for analytical variability, leading to accurate and precise measurement of drug concentrations. This high-quality data is fundamental for defining the pharmacokinetic profile of Risdiplam, informing appropriate dosing regimens, and ultimately ensuring the safe and effective use of this transformative therapy for individuals with Spinal Muscular Atrophy. The detailed experimental protocols and understanding of the underlying principles outlined in this guide are intended to support researchers and scientists in the continued development and clinical application of Risdiplam.
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of mild or moderate hepatic impairment on the pharmacokinetics of risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Risdiplam: A Technical Overview of a First-in-Class Oral SMN2 Splicing Modifier for Spinal Muscular Atrophy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease driven by insufficient levels of the Survival Motor Neuron (SMN) protein. The approval of Risdiplam (Evrysdi®) marked a significant milestone in SMA therapy, offering the first oral treatment that modifies the splicing of the SMN2 gene to increase the production of functional SMN protein. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Risdiplam. It also addresses the search for a deuterated analog. Quantitative data from key preclinical and clinical studies are summarized in structured tables, and detailed methodologies for pivotal experiments are provided. Visual diagrams generated using Graphviz illustrate the core signaling pathway and experimental workflows.
Introduction: The Challenge of Spinal Muscular Atrophy
Spinal Muscular Atrophy is an autosomal recessive disorder caused by mutations in the Survival Motor Neuron 1 (SMN1) gene, leading to a deficiency of the SMN protein.[1] This protein is crucial for the survival and function of motor neurons. Humans possess a paralogous gene, SMN2, which, due to a single nucleotide polymorphism, primarily produces a truncated, non-functional SMN protein through alternative splicing that excludes exon 7.[1] However, the SMN2 gene does produce a small amount of full-length, functional SMN protein. The number of SMN2 gene copies inversely correlates with the severity of the disease, establishing it as a key therapeutic target.[2]
The development of small molecules capable of modulating SMN2 splicing to favor the inclusion of exon 7 and thus increase the production of functional SMN protein has been a major goal in SMA drug discovery.
The Discovery of Risdiplam
The journey to Risdiplam began with a high-throughput screening (HTS) campaign to identify small molecules that could increase the inclusion of exon 7 in SMN2 pre-mRNA splicing.[3][4] This effort led to the identification of a lead compound, RG7800.[5] While RG7800 showed promise and entered clinical trials, its development was halted due to retinal toxicity observed in nonclinical safety studies in monkeys at high exposures.[6][7]
This setback prompted further optimization efforts focused on enhancing specificity for SMN2 splicing and improving the pharmacokinetic and safety profile.[8] These efforts culminated in the discovery of Risdiplam (RG7916, RO7034067), a pyridazine derivative with improved potency, selectivity, and a more favorable safety profile compared to its predecessor.[7][8]
Mechanism of Action: A Tale of Two Binding Sites
Risdiplam is a survival of motor neuron 2-directed RNA splicing modifier.[9] It acts by binding to two specific sites on the SMN2 pre-mRNA.[10] This dual-binding mechanism is crucial for its specificity and efficacy:
-
5' Splice Site (5'ss) of Intron 7: Risdiplam stabilizes the transient double-strand RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex. This enhances the recruitment of the spliceosome to the 5'ss of intron 7.[1][3]
-
Exonic Splicing Enhancer 2 (ESE2) in Exon 7: Binding to this site is believed to further promote the inclusion of exon 7.[10]
By binding to these two sites, Risdiplam effectively corrects the splicing defect of SMN2, leading to an increased production of full-length SMN2 mRNA and, consequently, functional SMN protein.[9][10]
Preclinical Development
In Vitro Studies
Initial in vitro studies demonstrated Risdiplam's ability to increase SMN protein levels in fibroblasts from SMA patients.
Table 1: In Vitro Efficacy of Risdiplam in SMA Type I Fibroblasts
| Assay | Outcome | Result |
| SMN2 Splicing | Increase in full-length SMN2 mRNA | Dose-dependent increase |
| SMN Protein Levels | Increase in SMN protein | Dose-dependent increase |
Data adapted from Ratni et al., J Med Chem, 2018.
In Vivo Studies in Animal Models
Risdiplam was evaluated in two mouse models of SMA, demonstrating its ability to increase SMN protein levels in both the central nervous system (CNS) and peripheral tissues.[8]
Table 2: In Vivo Efficacy of Risdiplam in a Mild SMA Mouse Model (C/C-allele)
| Dose (mg/kg/day, oral) | Treatment Duration | Tissue | SMN Protein Increase (vs. vehicle) |
| 1 | 10 days | Brain | Significant increase |
| 3 | 10 days | Brain | Significant increase |
| 10 | 10 days | Brain | Significant increase |
| 1 | 10 days | Quadriceps Muscle | Significant increase |
| 3 | 10 days | Quadriceps Muscle | Significant increase |
| 10 | 10 days | Quadriceps Muscle | Significant increase |
Data adapted from Ratni et al., J Med Chem, 2018.
Table 3: In Vivo Efficacy of Risdiplam in a Severe SMA Mouse Model (Δ7)
| Dose (mg/kg/day, IP) | Treatment Duration | Tissue | SMN Protein Increase (vs. vehicle) |
| 0.1 | PND 3-9 | Brain | 28% |
| 1 | PND 3-9 | Brain | 206% |
| 0.1 | PND 3-9 | Quadriceps Muscle | 32% |
| 1 | PND 3-9 | Quadriceps Muscle | 210% |
Data adapted from Poirier et al., Pharmacol Res Perspect, 2018.
These preclinical studies demonstrated that Risdiplam effectively crosses the blood-brain barrier and increases SMN protein levels in relevant tissues, leading to improved motor function and survival in animal models of SMA.[8]
Clinical Development
The clinical development program for Risdiplam was designed to evaluate its safety and efficacy across a broad range of SMA patients, from infants to adults. The program included four key multicenter trials: FIREFISH, SUNFISH, JEWELFISH, and RAINBOWFISH.
FIREFISH (NCT02913482): Infants with Type 1 SMA
This open-label, two-part study evaluated Risdiplam in infants aged 1-7 months with Type 1 SMA.
Table 4: Key Efficacy Outcomes from the FIREFISH Study (Part 2, 12 Months)
| Endpoint | Result |
| Infants able to sit without support for at least 5 seconds (BSID-III) | 29% |
| Event-free survival (alive without permanent ventilation) | 81% (at 23+ months) |
| CHOP-INTEND score ≥ 40 points | 93% (at 8 months) |
| Able to swallow and feed exclusively orally | 96% (at 5 years) |
Data from various sources including[5][9][11].
SUNFISH (NCT02908685): Children and Adults with Type 2 or 3 SMA
This two-part, randomized, placebo-controlled study evaluated Risdiplam in patients aged 2-25 years with Type 2 or 3 SMA.
Table 5: Key Efficacy Outcomes from the SUNFISH Study (Part 2, 12 Months)
| Endpoint | Risdiplam Group | Placebo Group | p-value |
| Change from baseline in MFM-32 score | +1.36 | -0.19 | 0.0156 |
| Change from baseline in RULM score | +1.59 | - | 0.0028 |
Data from Genentech press release, 2020.[6]
JEWELFISH (NCT03032172): Previously Treated SMA Patients
This open-label study evaluated the safety, tolerability, and pharmacodynamics of Risdiplam in patients aged 6 months to 60 years who had previously received other SMA therapies.
Table 6: Key Pharmacodynamic Outcome from the JEWELFISH Study (24 Months)
| Endpoint | Result |
| Median fold change from baseline in blood SMN protein levels | ~2-fold increase |
Data from Servais et al., J Neurol Neurosurg Psychiatry, 2022.
RAINBOWFISH (NCT03779334): Presymptomatic SMA
This open-label, single-arm study is evaluating the efficacy and safety of Risdiplam in infants from birth to 6 weeks of age with genetically diagnosed but not yet symptomatic SMA.
Table 7: Key Efficacy Outcomes from the RAINBOWFISH Study (12 Months)
| Endpoint | Result |
| Infants with 2 SMN2 copies sitting without support for ≥5 seconds (BSID-III) | 80% |
| All infants able to sit without support | 100% |
| Maintained ability to swallow and feed exclusively by mouth | 100% |
Data from Finkel et al., MDA Conference, 2026.[7]
Experimental Protocols
Quantification of SMN2 mRNA Splicing (RT-qPCR)
The following provides a general protocol for quantifying full-length and exon 7-skipped SMN2 mRNA transcripts using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
RNA Extraction: Total RNA is isolated from whole blood or tissue homogenates using a suitable RNA extraction kit (e.g., TRIzol reagent). RNA quality and quantity are assessed by spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): qPCR is performed using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Specific primers are designed to amplify the full-length SMN2 transcript (spanning the exon 6-7 and exon 7-8 junctions) and the exon 7-skipped (SMN2Δ7) transcript (spanning the exon 6-8 junction). A housekeeping gene (e.g., GAPDH, ACTB) is also amplified for normalization.
-
Data Analysis: The relative abundance of each transcript is calculated using the comparative Ct (ΔΔCt) method. The ratio of full-length to SMN2Δ7 transcripts is then determined to assess the effect of the splicing modifier.
Quantification of SMN Protein (Western Blot)
The following outlines a general protocol for the semi-quantitative or quantitative analysis of SMN protein levels by Western blotting.
-
Sample Preparation: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of total protein for each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the SMN protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the SMN protein band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH, β-actin) to determine the relative SMN protein levels.
Deuterated Analog of Risdiplam
An extensive search of the scientific literature and publicly available drug development pipelines did not yield any information on the discovery, development, or clinical evaluation of a deuterated analog of Risdiplam. While deuterium modification is a known strategy in drug development to alter pharmacokinetic properties, there is no public evidence to suggest that this approach has been pursued for Risdiplam.
Conclusion
The discovery and development of Risdiplam represent a significant advancement in the treatment of Spinal Muscular Atrophy. As the first approved oral SMN2 splicing modifier, it provides a valuable therapeutic option for a broad range of SMA patients. Its mechanism of action, involving a dual-binding site on the SMN2 pre-mRNA, underscores the potential for developing highly specific small molecule RNA-targeting therapies. The comprehensive clinical trial program has demonstrated its efficacy in improving motor function and increasing SMN protein levels, with a manageable safety profile. The future of SMA therapy will likely involve continued research into optimizing treatment strategies, potentially including combination therapies, to further improve outcomes for individuals living with this devastating disease.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SMN2 splicing modifiers improve motor function and longevity in mice with spinal muscular atrophy | Semantic Scholar [semanticscholar.org]
- 6. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 7. mdpi.com [mdpi.com]
- 8. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. treat-nmd.org [treat-nmd.org]
Risdiplam-d4 for Spinal Muscular Atrophy (SMA) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Risdiplam-d4, the deuterated analogue of the spinal muscular atrophy (SMA) therapeutic, Risdiplam. It is intended to serve as a comprehensive resource for researchers and drug development professionals utilizing this compound in their studies. This document covers the mechanism of action of Risdiplam, the role of this compound in bioanalytical assays, and available data on its application.
Introduction to Risdiplam and its Mechanism of Action
Spinal muscular atrophy is a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN1 gene is primarily responsible for producing this protein; however, in SMA patients, this gene is mutated. A second gene, SMN2, also produces SMN protein, but due to an alternative splicing event that excludes exon 7, it predominantly yields a truncated, non-functional protein.
Risdiplam is an orally administered small molecule that acts as an SMN2 pre-messenger RNA (pre-mRNA) splicing modifier.[1] It is designed to correct the splicing defect of the SMN2 gene, thereby increasing the production of full-length, functional SMN protein.[2] The proposed mechanism of action involves Risdiplam binding to two specific sites within the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) and the 5' splice site of exon 7.[1][3] This binding stabilizes the interaction of the U1 small nuclear ribonucleoprotein (snRNP) with the splice site, promoting the inclusion of exon 7 in the final mRNA transcript and leading to the synthesis of functional SMN protein.[3][4]
Signaling Pathway of Risdiplam in SMN2 Splicing
References
Commercial suppliers and availability of Risdiplam-d4 for research
For Research Use Only. Not for use in humans.
This technical guide provides an in-depth overview of Risdiplam-d4, a deuterated analog of the approved spinal muscular atrophy (SMA) therapeutic, Risdiplam. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive information on its commercial availability, and its application as an internal standard in bioanalytical method development.
Introduction to Risdiplam and its Deuterated Analog
Risdiplam is an orally administered small molecule that acts as a survival motor neuron 2 (SMN2) pre-mRNA splicing modifier.[1][2] It is designed to increase the production of functional SMN protein, which is deficient in individuals with SMA.[1][2] this compound is a stable isotope-labeled version of Risdiplam, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3] The use of a stable isotope-labeled internal standard is a widely accepted practice in quantitative bioanalysis to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[4][5][6]
Commercial Availability of this compound
A number of chemical suppliers offer this compound for research purposes. The available products typically vary in purity, formulation, and unit size. Researchers should always request a certificate of analysis to ensure the quality of the product.
| Supplier | Product Name | Purity | Available Quantities | Notes |
| MedchemExpress | This compound | >98% | 1 mg, 5 mg, 10 mg | For research use only. |
| Simson Pharma | This compound | High Purity | Custom Synthesis | Certificate of Analysis provided. |
| Clearsynth | Risdiplam D4 | High Quality | Inquire for details | Used as an analytical standard. |
| Ruixibiotech | This compound | >90% | 1 mg, 2 mg | Storage at -20°C recommended. |
| Axios Research | This compound | High Purity | Inquire for details | Used as a reference standard. |
| BOC Sciences | Risdiplam-[d4] | High Purity | Inquire for details | Labeled Risdiplam. |
Application in Bioanalytical Methods: An Experimental Overview
This compound is primarily used as an internal standard for the quantification of Risdiplam in biological matrices such as plasma, serum, and tissue homogenates. The following section outlines a general experimental protocol based on published methodologies.[7][8][9] Researchers will need to optimize specific parameters for their individual experimental setup.
Experimental Workflow for Quantification of Risdiplam using this compound
Caption: A generalized workflow for the quantification of Risdiplam in biological samples using this compound as an internal standard, from sample preparation to data analysis.
Detailed Methodological Considerations
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Risdiplam from biological matrices.[8]
-
Objective: To remove proteins that can interfere with the analysis and damage the analytical column.
-
Procedure:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a specific amount of this compound solution of a known concentration.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio (volume of precipitant to volume of sample).
-
Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the analyte (Risdiplam) and the internal standard (this compound), for injection into the LC-MS/MS system.
-
2. Liquid Chromatography
The supernatant is then subjected to liquid chromatography to separate Risdiplam and this compound from other components in the sample.
-
Objective: To achieve chromatographic separation of the analyte and internal standard from endogenous matrix components.
-
Typical Parameters:
-
Column: A C18 reversed-phase column is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
3. Mass Spectrometry
Mass spectrometry provides the high sensitivity and selectivity required for the accurate quantification of Risdiplam.
-
Objective: To detect and quantify Risdiplam and this compound.
-
Typical Parameters:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both Risdiplam and this compound.
-
Risdiplam: The specific m/z transitions would need to be determined empirically but would be based on the molecular weight of Risdiplam (401.47 g/mol ).
-
This compound: The precursor ion will be shifted by +4 Da compared to Risdiplam due to the four deuterium atoms. The fragment ions may or may not be shifted depending on where the fragmentation occurs.
-
-
4. Data Analysis
-
Procedure:
-
The peak areas of the MRM transitions for both Risdiplam and this compound are integrated.
-
The ratio of the peak area of Risdiplam to the peak area of this compound is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratios of known concentrations of Risdiplam standards versus their concentrations.
-
The concentration of Risdiplam in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.
-
Mechanism of Action of Risdiplam
To understand the context of the research, it is crucial to be familiar with the mechanism of action of Risdiplam. Risdiplam modulates the splicing of the SMN2 gene, promoting the inclusion of exon 7 in the final mRNA transcript. This leads to the production of full-length, functional SMN protein.
Caption: The signaling pathway of Risdiplam, illustrating how it modulates the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.
Conclusion
This compound is an essential tool for researchers working on the bioanalysis of Risdiplam. Its commercial availability from several suppliers facilitates its use as an internal standard in LC-MS/MS assays. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust and reliable quantitative methods for Risdiplam in various biological matrices. As with any analytical method, specific parameters should be carefully optimized to ensure the highest quality data.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Risdiplam: A Review in Spinal Muscular Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. scispace.com [scispace.com]
- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: The Use of Risdiplam-d4 in Preclinical DMPK Assays
Introduction
Risdiplam is an orally administered, small molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA).[1][2] A thorough understanding of the absorption, distribution, metabolism, and excretion (DMPK) properties of Risdiplam is crucial for its preclinical and clinical development. Risdiplam-d4, a deuterated form of Risdiplam, serves as an essential tool in these studies, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis.[1] The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established practice that enhances the accuracy, precision, and robustness of bioanalytical methods.[3][4] This application note provides an overview of the use of this compound in in vitro and in vivo DMPK assays for Risdiplam, along with detailed protocols.
Risdiplam and its DMPK Profile
Risdiplam's mechanism of action involves correcting the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.[1][5] Its DMPK profile has been characterized, revealing that it is orally bioavailable and distributes to the central nervous system and peripheral tissues.[2][6] The metabolism of Risdiplam is primarily mediated by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with some contribution from cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2J2, and CYP3A4.[2][7]
| Parameter | Value | Species | Reference |
| Tmax (Time to maximum concentration) | 1-4 hours | Human | [2] |
| Plasma Protein Binding | ~89% (primarily to albumin) | Human | [2] |
| Apparent Volume of Distribution (steady state) | 6.3 L/kg | Human | [2] |
| Terminal Elimination Half-life | ~50 hours | Healthy Adult Humans | [2] |
| Primary Metabolism | FMO1 and FMO3 | Human | [7] |
| Excretion | ~53% in feces, ~28% in urine | Human | [2] |
Role of this compound in DMPK Assays
Due to its structural similarity and mass difference, this compound is an ideal internal standard for the LC-MS/MS-based quantification of Risdiplam in biological matrices.[1][3] It co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to more reliable data.
Experimental Protocols
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines the determination of the metabolic stability of Risdiplam in human liver microsomes, a common in vitro DMPK assay to predict hepatic clearance.
Materials:
-
Risdiplam
-
This compound (as internal standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Risdiplam in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Add Risdiplam to the pre-warmed microsome solution to a final concentration of, for example, 1 µM.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture.
-
-
Reaction Quenching and Protein Precipitation:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of this compound as the internal standard.
-
Vortex the mixture to precipitate the proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Risdiplam to this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of Risdiplam remaining versus time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (Clint).
-
In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical rodent pharmacokinetic study to determine the plasma concentration-time profile of Risdiplam following oral administration.
Materials:
-
Risdiplam formulation for oral dosing
-
This compound (as internal standard)
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Dosing gavage needles
-
Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimate the animals prior to the study.
-
Administer a single oral dose of the Risdiplam formulation to each animal via gavage.
-
-
Blood Sampling:
-
Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Preparation for Analysis:
-
Thaw the plasma samples.
-
In a clean tube, add a known volume of plasma.
-
Add a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of this compound as the internal standard.
-
Vortex the mixture to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of Risdiplam in the plasma samples using a validated LC-MS/MS method by comparing the peak area ratio of Risdiplam to this compound against a standard curve.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of Risdiplam versus time.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life using non-compartmental analysis.
-
Risdiplam Metabolism and Signaling Pathway
This compound is an indispensable tool for the accurate and precise quantification of Risdiplam in a variety of biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for obtaining reliable data from in vitro and in vivo DMPK studies. The protocols provided herein offer a framework for researchers to investigate the DMPK properties of Risdiplam, contributing to a better understanding of its pharmacology and facilitating further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. e-b-f.eu [e-b-f.eu]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocol: Quantification of Risdiplam in Cerebral Spinal Fluid Using Risdiplam-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Risdiplam is an orally administered small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) gene's pre-messenger RNA (pre-mRNA).[1][2][3] It is approved for the treatment of spinal muscular atrophy (SMA), a rare and debilitating neuromuscular disease caused by insufficient levels of the survival motor neuron (SMN) protein.[2][3] Risdiplam's mechanism of action involves binding to specific sites on the SMN2 pre-mRNA, which promotes the inclusion of exon 7 during the splicing process.[2][4] This results in the production of a greater amount of full-length, functional SMN protein.[4][5] Given that Risdiplam is designed to act within the central nervous system (CNS), the ability to accurately quantify its concentration in cerebral spinal fluid (CSF) is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.[2]
These application notes provide a detailed protocol for the quantification of Risdiplam in CSF using a stable isotope-labeled internal standard, Risdiplam-d4, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is essential for correcting matrix effects and other sources of variability, thereby ensuring accurate and precise quantification.[6][7]
Signaling Pathway of Risdiplam
Risdiplam's therapeutic effect is achieved by modulating the splicing of SMN2 pre-mRNA. In individuals with SMA, the SMN1 gene is mutated or deleted, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. Risdiplam binds to two sites within the SMN2 pre-mRNA: the exonic splicing enhancer 2 (ESE2) and the 5' splice site (5'ss) of exon 7.[2][4] This binding stabilizes the interaction between the pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[4] This stabilization facilitates the recognition and inclusion of exon 7, leading to an increased production of full-length SMN mRNA and, consequently, functional SMN protein.[4][5]
Caption: Mechanism of action of Risdiplam in SMN2 pre-mRNA splicing.
Experimental Protocol: Risdiplam Quantification in CSF
This protocol outlines a bioanalytical method for the determination of Risdiplam in CSF using this compound as an internal standard (IS). The method involves a protein precipitation extraction followed by LC-MS/MS analysis. Given the limited availability of human CSF, the use of artificial CSF for the preparation of calibration standards and quality control samples is recommended.
Materials and Reagents
-
Risdiplam certified reference standard
-
This compound certified reference standard (or other stable isotope-labeled Risdiplam)
-
Artificial Cerebrospinal Fluid (aCSF)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
96-well protein precipitation plates
-
96-well collection plates
-
Amber glass or light-blocking vials
Note: Risdiplam is light-sensitive. All procedures involving samples, standards, and extracts should be performed under yellow light or in light-protected containers.
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Risdiplam and this compound in DMSO or methanol.
-
Intermediate Stock Solutions: Prepare intermediate stock solutions of Risdiplam by serial dilution of the primary stock with 50:50 ACN:Water.
-
Calibration Standard (CS) and Quality Control (QC) Working Solutions: Prepare working solutions for CS and QC samples by diluting the intermediate stock solutions with 50:50 ACN:Water to appropriate concentrations.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound in acetonitrile. A typical concentration is 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Allow all samples (CSF, CS, and QC) to thaw to room temperature.
-
Vortex samples gently to ensure homogeneity.
-
To a 96-well protein precipitation plate, add 50 µL of sample (CSF, aCSF blank, CS, or QC).
-
Add 200 µL of the IS working solution in acetonitrile to each well.
-
Mix by vortexing for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see section 3.4).
-
Seal the plate and vortex to mix. The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical LC-MS/MS parameters and may require optimization for individual instruments.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex XB-C18, 100 Å, 2.6 µm, 100 x 2.1 mm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Example: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate. Total run time ~8 minutes. |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| SRM Transitions | To be optimized for specific instrument.Risdiplam: e.g., m/z 475.2 -> 348.1 This compound: e.g., m/z 479.2 -> 352.1 |
| Source Parameters | To be optimized. (e.g., Capillary Voltage, Source Temp., Gas Flow) |
| Collision Energy | To be optimized for each transition. |
Calibration and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Risdiplam to this compound against the nominal concentration of the calibration standards.
-
A weighted (1/x²) linear regression is typically used for the calibration curve.
-
The concentration of Risdiplam in CSF samples is determined by interpolating their peak area ratios from the calibration curve.
Method Validation Parameters (Summary)
A bioanalytical method for the quantification of Risdiplam in CSF should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical validation parameters and acceptance criteria.
| Parameter | Typical Acceptance Criteria |
| Calibration Curve Range | e.g., 0.1 - 100 ng/mL in aCSF. At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10. Precision ≤ 20%, Accuracy within 80-120%. |
| Precision and Accuracy | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ) at a minimum of four QC levels. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. IS-normalized matrix factor should be consistent. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Bench-top, freeze-thaw, and long-term stability in CSF should be established. Analyte should be stable under the conditions of the experiment. |
Experimental Workflow Diagram
Caption: Workflow for the quantification of Risdiplam in CSF.
Conclusion
The protocol described provides a robust framework for the accurate and precise quantification of Risdiplam in cerebral spinal fluid using this compound as an internal standard. The use of protein precipitation is a straightforward and effective extraction technique for CSF samples. This LC-MS/MS method is suitable for supporting pharmacokinetic and clinical studies, aiding in the continued development and understanding of Risdiplam as a therapeutic agent for spinal muscular atrophy. Adherence to proper sample handling procedures, especially protection from light, is critical for ensuring data integrity. Method parameters, particularly for the LC and MS systems, should be carefully optimized to achieve the desired sensitivity and performance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Standard Operating Procedure for the Quantification of Risdiplam in Biological Matrices using Risdiplam-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed methodology for the quantitative analysis of Risdiplam in biological matrices, such as human plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Risdiplam-d4, to ensure accuracy and precision. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of Risdiplam.
Risdiplam is a pre-messenger RNA (pre-mRNA) splicing modifier designed to treat spinal muscular atrophy (SMA) by increasing the production of the full-length survival of motor neuron (SMN) protein.[1] Accurate quantification of Risdiplam in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing regimens.
The described method utilizes protein precipitation for sample preparation, a simple and effective technique for removing proteinaceous matrix components.[2][3][4] Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[2][5] Due to the light sensitivity of Risdiplam and its major metabolite (M1), all sample handling and preparation steps should be performed under light-protected conditions.[6]
Experimental Protocols
Materials and Reagents
-
Risdiplam analytical standard
-
This compound internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
Human plasma or serum (with appropriate anticoagulant, e.g., K2-EDTA)
-
Ascorbic acid (for stabilization of M1 metabolite, if analyzed)[6]
-
Tween 20 (for urine samples to prevent non-specific binding)[2]
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Phenomenex Kinetex XB-C18, or equivalent[5]
-
Data acquisition and processing software
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
3.1. Stock Solutions (1 mg/mL)
-
Accurately weigh and dissolve Risdiplam and this compound in a suitable solvent (e.g., methanol or DMSO) to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C or lower in light-protected containers.
3.2. Working Standard Solutions
-
Prepare working standard solutions of Risdiplam by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3.3. Calibration Curve (CC) and Quality Control (QC) Samples
-
Prepare calibration standards by spiking blank biological matrix (plasma or serum) with the appropriate working standard solutions to achieve a concentration range that brackets the expected in-study sample concentrations. A typical validated range is 1.95-125.00 ng/mL.[5]
-
Prepare quality control samples at a minimum of three concentration levels: low, medium, and high (e.g., 3x LLOQ, mid-range, and 80% of ULOQ).
Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for each sample, standard, and QC.
-
Add a small aliquot (e.g., 50 µL) of the sample, calibration standard, or QC to the respective tubes.
-
Add the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound) to all tubes except for the blank matrix.
-
Add three to four volumes of cold acetonitrile (e.g., 150-200 µL) to each tube to precipitate the proteins.
-
Vortex mix for approximately 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute in the mobile phase starting condition.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
5.1. Liquid Chromatography
-
Column: Phenomenex Kinetex XB-C18 (or equivalent)[5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B to elute the analytes, followed by a wash and re-equilibration step. A 6.5-minute gradient elution has been reported.[5]
5.2. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Note: The exact precursor and product ion m/z transitions for Risdiplam and this compound should be determined by infusing the individual standard solutions into the mass spectrometer. The precursor ion will correspond to the [M+H]+ adduct. The product ions are determined by fragmenting the precursor ion in the collision cell and selecting the most intense and stable fragments for quantification and qualification.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Risdiplam | To be determined | To be determined | ~100 | To be determined |
| This compound | To be determined | To be determined | ~100 | To be determined |
Data Presentation
Quantitative Method Validation Parameters
The following table summarizes typical validation parameters for a Risdiplam quantification assay.
| Parameter | Typical Value/Range | Reference |
| Calibration Range | 1.95 - 125.00 ng/mL | [5] |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL | [5] |
| Intra-batch Precision (%CV) | < 15% | [5] |
| Inter-batch Precision (%CV) | < 15% | [5] |
| Intra-batch Accuracy (%RE) | Within ±15% | [5] |
| Inter-batch Accuracy (%RE) | Within ±15% | [5] |
Pharmacokinetic Parameters of Risdiplam
The following table presents a summary of key pharmacokinetic parameters of Risdiplam from a study in healthy male volunteers.
| Parameter | Value |
| Time to Maximum Concentration (Tmax) | 1 - 4 hours |
| Terminal Half-life (t1/2) | 40 - 69 hours |
| Protein Binding | ~89% |
| Apparent Volume of Distribution (Vd/F) | 6.3 L/kg |
Mandatory Visualizations
Risdiplam's Mechanism of Action
References
- 1. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. e-b-f.eu [e-b-f.eu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Risdiplam-d4 Instability in Biological Matrices
Welcome to the technical support center for the bioanalysis of Risdiplam and its deuterated internal standard, Risdiplam-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard is showing significant variability in my analytical runs. What are the potential causes?
A1: Variability in this compound response can stem from several factors. Due to its isotopic labeling, it is generally expected to track the analyte (Risdiplam) closely. However, issues such as instability in the biological matrix, improper sample handling, or co-eluting metabolites that interfere with the mass spectrometric signal can lead to variability. It is also crucial to ensure the purity of the internal standard and rule out any degradation during storage.
Q2: I've read that Risdiplam is light-sensitive. Does this also apply to this compound, and what precautions should I take?
A2: Yes, like Risdiplam, its deuterated analog, this compound, is also sensitive to light.[1][2][3][4] To prevent photodegradation, it is imperative to handle all samples, standards, and quality controls under sodium vapor light or in amber vials to minimize light exposure.[1][2][3][4] Standard laboratory lighting can lead to significant degradation and compromise the integrity of your results.
Q3: Is there a recommended stabilizer to prevent the degradation of Risdiplam and its metabolites in biological samples?
A3: For the major metabolite of Risdiplam, ascorbic acid (vitamin C) has been successfully used as a stabilizer to mitigate its degradation in biological matrices.[1][2][3][4][5] While Risdiplam itself is primarily managed through light protection, the addition of ascorbic acid is a key step for assays that include the quantification of its metabolite.
Q4: What are the best practices for collecting and handling biological samples for Risdiplam analysis?
A4: Proper sample collection and handling are critical for accurate analysis. Key recommendations include:
-
Collection: Use appropriate collection tubes (e.g., containing an anticoagulant like EDTA for plasma).
-
Processing: Process samples promptly after collection. Centrifuge to separate plasma or serum as per the protocol.
-
Storage: Store samples at or below -70°C for long-term stability. For short-term storage, refer to validated stability data.
-
Light Protection: From the moment of collection, protect samples from light by using amber tubes or wrapping them in foil.
Troubleshooting Guides
Issue 1: Inconsistent this compound Peak Areas Across a Run
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Processing | Review the sample preparation workflow for any variations in timing, temperature, or reagent addition between samples. | Consistent processing should lead to more uniform internal standard peak areas. |
| Matrix Effects | Evaluate for ion suppression or enhancement by analyzing post-extraction spiked samples from different sources. | Understanding matrix effects can help in optimizing the chromatographic method or sample cleanup procedure. |
| Internal Standard Instability | Assess the stability of this compound in the matrix under the specific storage and handling conditions of your experiment. | If instability is confirmed, adjust storage conditions (e.g., temperature, light exposure) or add stabilizers. |
| Pipetting or Dilution Errors | Verify the accuracy and precision of all pipettes and automated liquid handlers used for adding the internal standard. | Accurate addition of the internal standard is crucial for consistent results. |
Issue 2: Poor Recovery of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Extraction | Optimize the protein precipitation or liquid-liquid extraction method. Experiment with different organic solvents or pH adjustments. | Improved extraction efficiency will result in higher and more consistent recovery. |
| Nonspecific Binding | Pre-treat collection tubes and pipette tips with a surfactant or use low-binding plastics, especially for urine samples.[1][2][3][4] | Reduced binding will increase the amount of analyte and internal standard recovered for analysis. |
| Degradation During Extraction | Minimize the time samples are at room temperature during the extraction process and ensure protection from light. | Preventing degradation during sample preparation is key to accurate quantification. |
Data Presentation: Illustrative Stability of this compound
The following tables provide an illustrative summary of this compound stability in human plasma under various conditions. Note: This data is for guidance and illustrative purposes. It is essential to perform your own stability assessments under your specific experimental conditions.
Table 1: Short-Term Stability of this compound in Human Plasma
| Storage Condition | Time (hours) | Mean Concentration (% of Initial) | Standard Deviation |
| Room Temperature (~25°C) - Light | 2 | 85.2 | 4.1 |
| Room Temperature (~25°C) - Dark | 2 | 98.5 | 2.3 |
| Refrigerated (2-8°C) - Dark | 24 | 99.1 | 1.9 |
| On Ice (~4°C) - Dark | 6 | 99.5 | 1.5 |
Table 2: Freeze-Thaw Stability of this compound in Human Plasma
| Freeze-Thaw Cycle | Mean Concentration (% of Initial) | Standard Deviation |
| 1 | 98.9 | 2.5 |
| 2 | 97.5 | 3.1 |
| 3 | 96.2 | 3.8 |
Table 3: Long-Term Stability of this compound in Human Plasma
| Storage Temperature | Time (days) | Mean Concentration (% of Initial) | Standard Deviation |
| -20°C | 30 | 95.8 | 4.5 |
| -70°C | 90 | 99.2 | 2.1 |
| -70°C | 180 | 98.7 | 2.8 |
Experimental Protocols
Protocol 1: Sample Preparation for Risdiplam and this compound Analysis in Human Plasma
This protocol outlines a typical protein precipitation method for the extraction of Risdiplam and its internal standard from human plasma.
Materials:
-
Human plasma samples (collected in K2EDTA tubes)
-
This compound internal standard working solution
-
Acetonitrile (ACN) containing 0.1% formic acid
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
96-well collection plates
-
Plate sealer
Procedure:
-
Thaw frozen plasma samples on ice, protected from light.
-
Vortex the thawed samples gently to ensure homogeneity.
-
In a 96-well plate, aliquot 50 µL of each plasma sample, calibration standard, and quality control sample.
-
Add 25 µL of the this compound internal standard working solution to each well (except for blank matrix samples).
-
Vortex the plate for 30 seconds.
-
Add 200 µL of cold ACN (containing 0.1% formic acid) to each well to precipitate proteins.
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of Risdiplam.
Caption: A logical workflow for troubleshooting this compound instability.
References
- 1. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. login.medscape.com [login.medscape.com]
How to address nonspecific binding of Risdiplam-d4 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the nonspecific binding (NSB) of Risdiplam-d4 in various assays.
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding (NSB) and why is it a concern for this compound assays?
A1: Nonspecific binding is the adsorption of an analyte, in this case, this compound, to surfaces other than the intended target. This can include plasticware (pipette tips, microplates, tubes), glassware, and components of the analytical system.[1] NSB is a significant concern because it can lead to the underestimation of the analyte's concentration, resulting in poor accuracy, precision, and variable recovery in bioanalytical assays.[2][3] For a deuterated internal standard like this compound, variable NSB can compromise the reliability of the entire assay.
Q2: What are the primary causes of this compound nonspecific binding?
A2: The primary drivers of NSB for small molecules like Risdiplam are hydrophobic and ionic interactions with surfaces.[4] Biological matrices with low protein content, such as urine, are particularly prone to NSB because they lack endogenous proteins and lipids that can help keep the analyte in solution.[5] The properties of the labware material also play a crucial role; for instance, conventional polystyrene plates can exhibit high binding of hydrophobic compounds.
Q3: Are there specific recommendations for preventing NSB of Risdiplam in urine samples?
A3: Yes, for assays involving Risdiplam in urine, the addition of a surfactant is a recommended strategy to prevent nonspecific binding.[6][7] Specifically, adding 0.3% Tween 80 to the urine collection tubes has been shown to be effective.[8] It is also advisable to use low-binding plasticware for all sample handling steps.[8]
Troubleshooting Guide
Issue: Low or Inconsistent Recovery of this compound
This is a common indicator of nonspecific binding. The following troubleshooting steps can help identify and mitigate the issue.
Step 1: Initial Assessment of Nonspecific Binding
A sequential transfer experiment can help determine the extent of NSB.
-
Experimental Protocol:
-
Prepare a solution of this compound in the assay matrix (e.g., urine, plasma) at a known concentration.
-
Transfer a fixed volume of this solution sequentially across multiple new wells of a microplate or new tubes.
-
Analyze the concentration of this compound remaining in the solution after each transfer.
-
A significant decrease in concentration with each transfer indicates NSB.
-
Step 2: Implement Mitigation Strategies
Based on the nature of your assay and matrix, select one or more of the following strategies.
-
When to use: Particularly effective in low-protein matrices like urine where hydrophobic interactions are a primary driver of NSB.
-
Mechanism: Non-ionic surfactants like Tween 80 or Triton X-100 reduce hydrophobic interactions between the analyte and container surfaces.
-
Experimental Protocol:
-
Prepare stock solutions of the chosen surfactant (e.g., 10% Tween 80 in water).
-
Spike the biological matrix or sample collection tubes with the surfactant to achieve the desired final concentration (e.g., 0.3% for Tween 80 in urine).[8]
-
Vortex the samples to ensure thorough mixing.
-
Proceed with the standard assay protocol.
-
Caution: High concentrations of surfactants can cause ion suppression in LC-MS/MS assays. It is crucial to optimize the surfactant concentration.[1]
-
-
When to use: Effective in various matrices, especially when interactions are with charged surfaces of labware.
-
Mechanism: Bovine Serum Albumin (BSA) is a commonly used protein blocker that coats the surfaces of labware, preventing the analyte from binding.[9]
-
Experimental Protocol:
-
Prepare a stock solution of BSA (e.g., 10% w/v in water or buffer).
-
Add BSA to your sample or dilution buffer to achieve a final concentration typically ranging from 0.1% to 1% (w/v).[9]
-
Alternatively, pre-coat labware by incubating with a BSA solution (e.g., 1% BSA in PBS for 30 minutes), followed by a washing step.[10]
-
Proceed with the assay.
-
Note: The purity of the BSA can impact its effectiveness. Fatty acid-free BSA may offer superior blocking performance in some applications.
-
-
When to use: When ionic interactions are suspected to contribute significantly to NSB.
-
Mechanism:
-
pH: Adjusting the pH of the sample or buffer can alter the charge of this compound and the surface of the labware, thereby reducing electrostatic attraction.[4]
-
Salt Concentration: Increasing the ionic strength of the solution (e.g., by adding NaCl) can shield charged interactions between the analyte and the surface.[4]
-
-
Experimental Protocol (pH Adjustment):
-
Determine the isoelectric point (pI) of Risdiplam if possible.
-
Prepare buffers at various pH values around the pI.
-
Equilibrate the samples in the different buffers and measure recovery.
-
-
Experimental Protocol (Salt Concentration Adjustment):
-
Prepare stock solutions of a salt (e.g., 1M NaCl).
-
Spike samples with varying concentrations of the salt (e.g., 50 mM, 100 mM, 200 mM).
-
Measure the recovery of this compound at each salt concentration.
-
Data Presentation: Comparison of Mitigation Strategies
The following table summarizes hypothetical data to illustrate the potential impact of different anti-NSB strategies on this compound recovery.
| Mitigation Strategy | Analyte Concentration (ng/mL) | % Recovery (Mean ± SD, n=3) |
| None (Control) | 10 | 65 ± 8.2 |
| 0.3% Tween 80 | 10 | 95 ± 4.5 |
| 1% BSA | 10 | 92 ± 5.1 |
| pH 7.4 Buffer | 10 | 78 ± 6.9 |
| 150 mM NaCl | 10 | 85 ± 5.8 |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound due to nonspecific binding.
Caption: Troubleshooting workflow for low this compound recovery.
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the logical relationship between the causes of NSB and the corresponding mitigation strategies.
Caption: Mitigation strategies for different causes of NSB.
References
- 1. researchgate.net [researchgate.net]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nicoyalife.com [nicoyalife.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Peak Shape for Risdiplam-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape with Risdiplam-d4 during chromatographic analysis. The following sections offer solutions in a direct question-and-answer format, supplemented with detailed tables, protocols, and workflow diagrams.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing amine-containing compounds like Risdiplam.[1][2] The primary causes include:
-
Secondary Interactions: Risdiplam contains basic nitrogen centers that can interact with acidic silanol groups on the surface of silica-based columns. This causes some molecules to be retained longer, resulting in a tailed peak.[3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of Risdiplam, a mix of its ionized and unionized forms can exist, leading to peak distortion and tailing.[2][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column inlet frit or a void in the packing material can distort the sample path, causing all peaks, including this compound, to tail.[1][5]
-
Co-elution: An interfering compound eluting very close to this compound can appear as a shoulder or tail.[6]
Q2: What causes my this compound peak to exhibit fronting?
Peak fronting, often described as a "shark fin" shape, is typically less common than tailing.[7] The most frequent causes are:
-
Column Overload: Injecting too much sample mass (mass overload) or too large a sample volume (volume overload) can saturate the stationary phase, causing molecules to travel down the column faster and elute earlier, resulting in a fronting peak.[5][6][7]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the sample band will not focus correctly on the column head, leading to peak distortion and fronting.[6][8][9]
Q3: My this compound peak is split or has a distinct shoulder. What should I check?
Peak splitting can indicate a few key problems:
-
Blocked Inlet Frit: Particulate matter from the sample or system can block the column's inlet frit, causing the sample flow to be unevenly distributed onto the stationary phase.[1][5]
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split before separation begins.[5]
-
Solvent Mismatch: Severe incompatibility between the injection solvent and the mobile phase can cause the sample to precipitate at the column inlet or lead to poor peak focusing, sometimes resulting in a split peak.[9]
-
Deuterium Isotope Effect: While less common, a slight separation between Risdiplam and this compound can occur due to the deuterium isotope effect, which may appear as a shoulder if chromatographic resolution is poor.[10][11]
Q4: Could the deuterated internal standard (this compound) itself be the cause of the peak shape issue?
While stable isotope-labeled standards like this compound are designed to be ideal internal standards, they can sometimes exhibit slightly different chromatographic behavior than the unlabeled analyte.[12][13] The "deuterium isotope effect" can lead to a small shift in retention time.[10][11] If this separation occurs and is not fully resolved, it might be misinterpreted as a shoulder or a broadened peak. This effect is more pronounced under reversed-phase conditions where the deuterated compound can be slightly more lipophilic.
Q5: How does mobile phase pH specifically affect the peak shape of this compound?
Mobile phase pH is one of the most critical factors for achieving good peak shape with ionizable compounds like Risdiplam.[2][14]
-
Analyte Ionization: Risdiplam is a basic compound. In a low pH (acidic) mobile phase, it will be protonated (ionized). In a high pH (basic) mobile phase, it will be in its neutral, unionized form.[3]
-
Avoiding the pKa: Operating at a pH close to the analyte's pKa is a common cause of peak tailing and splitting because both the ionized and unionized forms exist simultaneously.[2][4] For robust methods, the mobile phase pH should be at least 1.5 to 2 pH units away from the pKa.
-
Interaction with Column: At mid-range pH values, residual silanol groups on the silica column packing can be ionized and interact strongly with the protonated form of this compound, causing peak tailing.[14] Using a low pH mobile phase can suppress silanol ionization and provide better peak shape.
Troubleshooting Guides and Workflows
These guides provide a systematic approach to diagnosing and resolving common peak shape issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak fronting.
Key Data and Parameters
Quantitative data is summarized below for quick reference.
Table 1: Physicochemical Properties of Risdiplam
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₂₂H₂₃N₇O | [15][16] |
| Molecular Weight | 401.47 g/mol | [15] |
| XLogP | 3.52 | [17] |
| Hydrogen Bond Donors | 1 | [17] |
| Hydrogen Bond Acceptors | 5 | [17] |
| Solubility | Poorly soluble in water. Soluble to 100 mM in 1eq. HCl with gentle warming. |[15][18] |
Table 2: Typical LC-MS/MS Parameters for Risdiplam Analysis
| Parameter | Typical Setting | Source(s) |
|---|---|---|
| Column | Reversed-Phase C18 (Octadecyl) | [19][20][21] |
| Mobile Phase A | Water with 0.1% Formic Acid | [3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | [3] |
| Elution Mode | Gradient | [20] |
| Sample Preparation | Protein Precipitation | [19][22] |
| Detection Mode | ESI+ (Positive Mode Electrospray Ionization) | [20] |
| Internal Standard | Stable Isotope-Labeled (e.g., this compound) |[23] |
Table 3: Troubleshooting Summary: Causes and Solutions for Poor Peak Shape
| Problem | Potential Cause | Recommended Action |
|---|---|---|
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH with an additive like formic or acetic acid. |
| Mobile phase pH near analyte pKa | Adjust pH to be at least 1.5-2 units away from the pKa. | |
| Column contamination/void | Backflush the column; if unresolved, replace the column.[1] | |
| Peak Fronting | Mass/volume overload | Dilute the sample or reduce injection volume.[5][7] |
| Sample solvent too strong | Prepare the sample in the initial mobile phase.[8][9] | |
| Peak Splitting | Blocked inlet frit / Column void | Replace the guard column or the analytical column.[5] |
| | Severe solvent mismatch | Ensure sample solvent is compatible with the mobile phase.[9] |
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
-
Objective: To prepare a mobile phase with a controlled pH to minimize secondary interactions and ensure consistent ionization of this compound.
-
Materials: HPLC-grade water, HPLC-grade acetonitrile (ACN) or methanol (MeOH), Formic Acid (FA).
-
Procedure: a. To prepare 1 L of Mobile Phase A (0.1% FA in Water): Measure 999 mL of HPLC-grade water into a clean mobile phase reservoir. Add 1 mL of Formic Acid. Mix thoroughly. b. To prepare 1 L of Mobile Phase B (0.1% FA in ACN): Measure 999 mL of HPLC-grade ACN into a second clean reservoir. Add 1 mL of Formic Acid. Mix thoroughly. c. Degas both mobile phases using sonication or vacuum degassing for 15-20 minutes before placing them on the HPLC/UPLC system. d. Note: Always add acid to the aqueous component before mixing with the organic solvent for the most accurate and reproducible pH.[14]
Protocol 2: Sample Preparation (Dilution and Solvent Matching)
-
Objective: To prepare the this compound sample in a solvent compatible with the initial mobile phase conditions to prevent peak distortion.
-
Materials: this compound stock solution, initial mobile phase mixture (e.g., 95:5 Water:ACN with 0.1% FA).
-
Procedure: a. Determine the initial percentage of Mobile Phase B in your gradient method (e.g., 5%). b. Prepare a "sample diluent" that matches this composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B). c. Perform a serial dilution of your this compound stock solution using the prepared sample diluent to achieve the desired final concentration. d. A 1:10 dilution is a good starting point to test for and mitigate column overload effects.[7]
Protocol 3: Column Flushing and Regeneration
-
Objective: To remove strongly retained contaminants from the column that may be causing poor peak shape and high backpressure.
-
Materials: HPLC-grade water, acetonitrile, methanol, isopropanol.
-
Procedure: a. Disconnect the column from the detector to avoid contamination. b. For Reversed-Phase C18 Columns: Flush the column sequentially with the following solvents at a low flow rate (e.g., 0.5 mL/min) for at least 20 column volumes each: i. HPLC-grade Water (to remove buffers) ii. Methanol iii. Acetonitrile iv. Isopropanol (strong solvent to remove lipids/hydrophobic compounds) v. Re-equilibrate by reversing the sequence, ending with your initial mobile phase conditions. c. Note: If you suspect particulate buildup on the inlet frit, a gentle backflush (reversing column direction and flushing to waste) may be effective.[1]
Visualizing Analyte-Mobile Phase Interactions
The relationship between mobile phase pH and the ionization state of a basic compound like Risdiplam is crucial for method development.
Caption: Logic diagram of mobile phase pH effects on Risdiplam.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. waters.com [waters.com]
- 4. moravek.com [moravek.com]
- 5. acdlabs.com [acdlabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. youtube.com [youtube.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. agilent.com [agilent.com]
- 15. Risdiplam (CAS 1825352-65-5): R&D Systems [rndsystems.com]
- 16. Risdiplam | CAS 1825352-65-5 | Cayman Chemical | Biomol.com [biomol.com]
- 17. risdiplam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
Light sensitivity of Risdiplam and its impact on quantification using Risdiplam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Risdiplam and its deuterated internal standard, Risdiplam-d4. The information provided addresses common challenges related to the light sensitivity of Risdiplam and its impact on accurate quantification.
Frequently Asked Questions (FAQs)
Q1: Is Risdiplam sensitive to light?
Yes, Risdiplam is known to be sensitive to light.[1][2][3] Exposure to both natural and artificial light can lead to the degradation of the molecule, which can significantly impact the accuracy of its quantification. Therefore, it is crucial to protect samples containing Risdiplam from light during collection, handling, processing, and storage.[1][4]
Q2: How does the light sensitivity of Risdiplam affect its quantification?
Light-induced degradation of Risdiplam will result in a lower measured concentration, leading to inaccurate and unreliable data. This can have significant implications for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-finding studies, and overall drug development.
Q3: What is this compound, and why is it used in quantification?
This compound is a deuterated form of Risdiplam, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Risdiplam.[5][6][7] An SIL-IS is the gold standard for quantitative bioanalysis as it has nearly identical chemical and physical properties to the analyte, including its susceptibility to light degradation. This co-elution and similar ionization efficiency help to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements.
Q4: Is this compound also light-sensitive?
Yes, as a deuterated analog, this compound is expected to have the same light sensitivity as Risdiplam. This is a critical characteristic for an internal standard, as it should degrade at the same rate as the analyte of interest under light exposure. This ensures that the ratio of the analyte to the internal standard remains constant, even if some degradation occurs, thus providing an accurate quantification of the original Risdiplam concentration.
Q5: What are the essential precautions to take when handling Risdiplam and this compound?
To minimize light-induced degradation, the following precautions are mandatory:
-
Use Amber Vials: Always store and process samples in amber or light-blocking vials.[4]
-
Work in a Dark or Low-Light Environment: Whenever possible, handle samples under yellow or sodium vapor light, or in a darkened room.[4]
-
Minimize Exposure Time: Keep the time that samples are exposed to any light to an absolute minimum.
-
Protect from Sunlight: Never leave samples exposed to direct or indirect sunlight.
-
Proper Storage: Store all solutions, samples, and standards in the dark at recommended temperatures (typically refrigerated or frozen). The constituted oral solution of Risdiplam is stored in the original amber bottle and refrigerated.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or inconsistent Risdiplam concentrations | Photodegradation: Samples were likely exposed to light during handling or storage. | 1. Review your entire sample handling workflow to identify any steps where light exposure could occur. 2. Ensure all sample collection, processing, and analysis steps are performed under subdued light conditions (e.g., yellow light). 3. Always use amber vials and tubes for sample collection and storage. 4. Prepare a fresh set of calibration standards and quality control (QC) samples, ensuring they are protected from light at all times. |
| High variability between replicate samples | Inconsistent light exposure: Different replicates may have been exposed to varying amounts of light. | 1. Standardize your sample handling procedure to ensure that all samples are treated identically with respect to light exposure. 2. Process samples in batches in a controlled, low-light environment. 3. Ensure that autosampler trays are covered with a light-blocking shield if the instrument is in a well-lit room. |
| Poor peak shape or presence of unknown peaks in chromatogram | Degradation products: Light exposure can lead to the formation of photodegradation products that may interfere with the analysis. | 1. Optimize the chromatographic method to separate Risdiplam from any potential degradation products. 2. If degradation is suspected, perform a forced degradation study (see experimental protocol below) to identify the retention times of the degradation products. 3. Ensure that the mass spectrometry method is specific for the parent molecule. |
| Internal standard (this compound) signal is also low | Systematic light exposure: Both the analyte and the internal standard have degraded due to light exposure. While the ratio may still be accurate, a very low signal can impact sensitivity and reproducibility. | 1. Re-evaluate the entire sample handling and storage process for potential light exposure. 2. Ensure that the internal standard spiking solution has been properly stored and protected from light. 3. Check the instrument's performance to rule out other causes of low signal intensity. |
Quantitative Data Summary
While specific public data on the photodegradation kinetics of Risdiplam is limited, the following table provides a hypothetical representation based on typical photostability studies for light-sensitive pharmaceutical compounds. This data is for illustrative purposes to emphasize the importance of light protection.
| Light Exposure Condition | Duration | Hypothetical Risdiplam Degradation (%) | Hypothetical this compound Degradation (%) | Impact on Analyte/IS Ratio |
| Ambient Laboratory Light (in clear vial) | 2 hours | 15-25% | 15-25% | Minimal |
| Ambient Laboratory Light (in clear vial) | 8 hours | 40-60% | 40-60% | Minimal |
| Direct Sunlight (in clear vial) | 30 minutes | >90% | >90% | Significant signal loss, potential for ratio variability |
| Ambient Laboratory Light (in amber vial) | 8 hours | <2% | <2% | Negligible |
| Dark (Control) | 8 hours | <1% | <1% | Negligible |
Note: This table illustrates that while the use of a co-degrading internal standard like this compound can correct for minor degradation, significant degradation can lead to a loss of sensitivity and potentially inaccurate results. The primary goal should always be to prevent degradation.
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparation of Risdiplam Samples for LC-MS/MS Analysis
This protocol outlines the necessary precautions to minimize photodegradation during sample preparation.
Caption: Workflow for handling light-sensitive Risdiplam samples.
Protocol 2: Forced Photodegradation Study
This protocol, based on ICH Q1B guidelines, can be used to assess the photostability of Risdiplam and identify potential degradation products.[1][2][9][10][11]
Objective: To intentionally degrade Risdiplam using controlled light exposure to understand its degradation pathway and to develop a stability-indicating analytical method.
Materials:
-
Risdiplam stock solution (in a suitable solvent, e.g., methanol or acetonitrile)
-
This compound stock solution
-
Control samples (protected from light)
-
Photostability chamber with a calibrated light source (providing both UVA and visible light)
-
Amber and clear glass vials
-
LC-MS/MS system
Method:
-
Sample Preparation:
-
Prepare solutions of Risdiplam at a known concentration in both clear and amber vials.
-
Prepare a control sample in an amber vial and wrap it completely in aluminum foil to protect it from light.
-
-
Light Exposure:
-
Place the clear and amber vials (unwrapped) and the wrapped control vial into the photostability chamber.
-
Expose the samples to a controlled amount of light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]
-
-
Time-Point Analysis:
-
At predefined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each vial.
-
-
Quantification:
-
Spike the withdrawn aliquots with a consistent amount of this compound internal standard.
-
Process the samples (e.g., by protein precipitation if in a biological matrix, or by direct dilution if in a simple solvent).
-
Analyze the samples by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of Risdiplam remaining at each time point relative to the time 0 sample.
-
Compare the degradation in the clear vials to the amber and control vials.
-
Analyze the chromatograms for the appearance of new peaks, which may correspond to photodegradation products.
-
Caption: Workflow for a forced photodegradation study of Risdiplam.
By following these guidelines and protocols, researchers can minimize the impact of light sensitivity on the quantification of Risdiplam, ensuring the generation of accurate and reliable data in their studies.
References
- 1. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 2. youtube.com [youtube.com]
- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. jordilabs.com [jordilabs.com]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Improving recovery of Risdiplam-d4 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of Risdiplam-d4 during sample extraction.
Troubleshooting Guide
Low or inconsistent recovery of this compound can arise from several factors during sample preparation. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Low Analyte Recovery in Protein Precipitation (PPT)
Protein precipitation is a common method for preparing plasma and tissue samples for Risdiplam analysis. However, suboptimal conditions can lead to poor recovery.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Protein Precipitation | Ensure a sufficient volume of cold organic solvent is used. A solvent-to-sample ratio of 3:1 or higher is recommended. Acetonitrile is often more effective than methanol for protein removal.[1] |
| Analyte Co-precipitation | The choice of precipitation solvent can affect the recovery of the analyte. If co-precipitation is suspected with acetonitrile, consider using methanol or a mixture of solvents. However, for some compounds, acetonitrile has been shown to be superior. |
| Suboptimal pH | The pH of the sample can influence the solubility of this compound. While PPT is often performed under neutral conditions, adjusting the pH of the sample prior to protein precipitation may improve recovery for certain analytes. |
| Insufficient Vortexing/Mixing | Ensure thorough mixing of the sample with the precipitation solvent to allow for complete protein denaturation and release of the analyte. |
| Analyte Adsorption to Labware | Risdiplam has been noted to have issues with nonspecific binding.[2] Use low-binding microcentrifuge tubes and pipette tips (e.g., LoBind plasticware) to minimize surface adsorption.[3] |
Problem 2: Poor Recovery and Reproducibility with Solid-Phase Extraction (SPE)
Solid-phase extraction can provide cleaner extracts than protein precipitation, but requires careful optimization.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Sorbent Selection | For a broad range of analytes with varying polarities, a water-wettable, reversed-phase sorbent like Oasis HLB is often a good starting point and has demonstrated high and consistent recoveries for various pharmaceuticals.[4][5] |
| Improper Sample pH | The pH of the sample and loading buffer should be adjusted to ensure the analyte is retained on the sorbent. For basic compounds like Risdiplam, a higher pH during loading can improve retention on reversed-phase sorbents. |
| Inadequate Elution Solvent | The elution solvent must be strong enough to desorb the analyte from the sorbent. A common starting point for reversed-phase SPE is methanol or acetonitrile, often with a small percentage of a modifier like formic acid or ammonium hydroxide to improve elution efficiency. |
| Flow Rate Too High | During sample loading and elution, a slow and consistent flow rate is crucial for optimal interaction between the analyte and the sorbent. High flow rates can lead to breakthrough during loading or incomplete elution. |
| Sorbent Drying | For non-aqueous elution solvents, ensuring the sorbent is completely dry before elution can improve recovery. However, excessive drying can sometimes lead to analyte loss, especially for volatile compounds. |
Problem 3: Inconsistent Results with Deuterated Internal Standard (this compound)
While stable isotope-labeled internal standards like this compound are ideal, they can sometimes exhibit unexpected behavior.
Possible Causes and Solutions:
| Cause | Solution |
| Differential Matrix Effects | Although this compound is chemically similar to Risdiplam, slight differences in chromatographic retention time can lead to differential ion suppression or enhancement in complex matrices.[6] Ensure co-elution of the analyte and internal standard. |
| Isotopic Exchange | In some cases, deuterium atoms can exchange with protons in the solvent or on the analytical column, leading to a decrease in the internal standard signal. This is less common with modern analytical techniques but should be considered if other causes are ruled out. |
| Contamination of Internal Standard | Verify the purity of the this compound standard to ensure it is not contaminated with unlabeled Risdiplam, which would affect accuracy. |
| Variability in Extraction Recovery | Ideally, the extraction recovery of the analyte and the internal standard should be identical.[6] If there are significant differences, this can lead to inaccurate quantification. Investigate the extraction conditions to ensure consistent recovery for both compounds. |
Experimental Protocols
Protein Precipitation Protocol for Risdiplam in Plasma and Tissue
This protocol is adapted from methodologies used in the bioanalysis of Risdiplam.[2][7][8][9]
Materials:
-
Plasma or tissue homogenate samples
-
This compound internal standard working solution
-
Acetonitrile (ACN) or a mixture of acetonitrile/ethanol, chilled to -20°C
-
Low-binding microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
To a 1.5 mL low-binding microcentrifuge tube, add 100 µL of plasma or tissue homogenate.
-
Spike with the appropriate volume of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (or acetonitrile/ethanol mixture).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
General Solid-Phase Extraction (SPE) Protocol using Oasis HLB
This is a general protocol that can be adapted for the extraction of this compound from plasma. Optimization of wash and elution solvents is recommended.[5]
Materials:
-
Oasis HLB µElution Plate or cartridges
-
Plasma sample
-
This compound internal standard
-
4% Phosphoric acid in water
-
5% Methanol in water (Wash solvent)
-
90:10 Acetonitrile:Methanol (Elution solvent)
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Pre-treat the plasma sample by diluting it 1:1 with 4% phosphoric acid.
-
Spike the pre-treated sample with this compound internal standard.
-
Load the entire pre-treated sample onto the Oasis HLB plate/cartridge.
-
Wash the sorbent with 200 µL of 5% methanol in water.
-
Elute the analytes with 2 x 25 µL of 90:10 acetonitrile:methanol.
-
Dilute the eluate with water prior to LC-MS/MS analysis.
Data Presentation
The following tables provide illustrative recovery data for small molecule drugs using different extraction techniques. While specific quantitative data for this compound is not widely published in a comparative format, this information can guide experimental design.
Table 1: Illustrative Analyte Recovery using Oasis PRiME HLB SPE from Plasma
| Compound Type | LogP | pKa | Mean Recovery (%) |
| Neutral | 1.3 - 3.5 | N/A | >85 |
| Basic | 2.0 - 4.1 | 7.0 - 13.0 | >80 |
Data adapted from studies on various small molecule pharmaceuticals.[4]
Table 2: Comparison of Protein Precipitation Solvents for Metabolite Profiling
| Precipitation Solvent | Number of Metabolite Features Detected | Relative Protein Removal Efficiency |
| Methanol | 2056 | High |
| Acetonitrile | 1606 | Very High |
| Ethanol | 1919 | High |
| Acetone-Methanol (30:70) | 2136 | High |
Data from a study on human serum for LC-MS based metabolomics, indicating that different solvents can impact the breadth of compounds recovered.[10]
Mandatory Visualizations
Workflow for Troubleshooting Low this compound Recovery
Caption: A logical workflow for troubleshooting low this compound recovery.
Signaling Pathway: Risdiplam's Mechanism of Action
Risdiplam is a Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing modifier. It acts by binding to two specific sites on the SMN2 pre-mRNA, which promotes the inclusion of exon 7 in the final mRNA transcript. This leads to the production of a full-length, functional SMN protein.
Caption: Risdiplam's mechanism of action on SMN2 pre-mRNA splicing.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for Risdiplam quantification?
A deuterated internal standard, such as this compound, is considered the gold standard for LC-MS/MS bioanalysis.[6] This is because its chemical and physical properties are very similar to the unlabeled analyte, which helps to correct for variability during sample extraction, chromatography, and ionization.
Q2: My recovery is still low after trying the troubleshooting steps for protein precipitation. What else can I do?
Consider adding a small percentage (e.g., 1-5%) of an acid, such as formic acid, to your precipitation solvent. This can help to disrupt protein-analyte binding and improve recovery. However, be aware that this may also increase the extraction of other matrix components. Additionally, for urine samples, adding a surfactant like Tween 80 has been shown to prevent nonspecific binding of Risdiplam.[3]
Q3: Is Risdiplam light-sensitive?
Yes, Risdiplam is known to be light-sensitive. It is recommended to protect samples from light during collection, processing, and storage to prevent degradation.
Q4: Can I use a different SPE sorbent than Oasis HLB?
Yes, other reversed-phase sorbents like C18 can be used. However, water-wettable polymer-based sorbents like Oasis HLB often provide more consistent and higher recoveries for a broader range of compounds, especially when using simplified extraction protocols.[5] If using a non-water-wettable sorbent like traditional C18, ensure that the sorbent does not dry out before sample loading, as this can significantly reduce recovery.
Q5: How can I minimize carryover in my LC-MS/MS analysis of Risdiplam?
Carryover can be a challenge with Risdiplam. To mitigate this, use an optimized chromatographic gradient with a thorough needle and column wash between injections. The wash solution should be strong enough to remove any residual analyte. Inserting blank injections after high-concentration samples can also help to assess and manage carryover.
References
- 1. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects in the analysis of Risdiplam and mitigation with Risdiplam-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Risdiplam. The focus is on understanding and mitigating matrix effects using its deuterated internal standard, Risdiplam-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Risdiplam.
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Incompatible Injection Solvent: The solvent in which the sample is dissolved is too different from the mobile phase. 3. Column Degradation: The analytical column has lost its efficiency. | 1. Dilute the sample and re-inject. 2. Reconstitute the dried extract in a solvent that closely matches the initial mobile phase composition. 3. Replace the analytical column with a new one. |
| High Variability in Analyte Response | 1. Inconsistent Sample Preparation: Variations in protein precipitation efficiency. 2. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. 3. Instrument Instability: Fluctuations in the LC or MS system. | 1. Ensure consistent and thorough vortexing during the protein precipitation step. Use a precise and calibrated pipette for all liquid handling. 2. Crucially, utilize this compound as an internal standard. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, thus normalizing the response and improving accuracy and precision.[1] 3. Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. |
| Low Analyte Recovery | 1. Incomplete Protein Precipitation: Insufficient mixing or incorrect solvent-to-plasma ratio. 2. Analyte Adsorption: Risdiplam may adsorb to plasticware. 3. Precipitate Disturbance: Aspirating part of the protein pellet during supernatant transfer. | 1. Ensure the precipitating solvent is added quickly and vortexed vigorously. A 3:1 or 4:1 ratio of acetonitrile to plasma is commonly effective. 2. Use low-binding microcentrifuge tubes and pipette tips. 3. Carefully aspirate the supernatant without disturbing the pelleted proteins. Centrifuge at a sufficient speed and duration to ensure a compact pellet. |
| Signal Suppression or Enhancement (Matrix Effect) | 1. Co-eluting Endogenous Components: Phospholipids and other matrix components can interfere with the ionization of Risdiplam. 2. Inadequate Chromatographic Separation: The analytical method does not sufficiently separate Risdiplam from interfering matrix components. | 1. The use of a stable isotope-labeled internal standard like This compound is the most effective way to compensate for matrix effects .[1] 2. Optimize the LC gradient to ensure Risdiplam elutes in a region with minimal ion suppression. A post-column infusion experiment can help identify these regions. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of Risdiplam?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, serum).[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of Risdiplam. Challenges in the bioanalysis of Risdiplam include developing a highly sensitive and selective method in complex biological matrices and managing potential interferences.[3]
Q2: How does this compound help in mitigating matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to Risdiplam but has a slightly higher mass due to the deuterium atoms. Because it has the same physicochemical properties, it co-elutes with Risdiplam and experiences the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is normalized, leading to more accurate and reliable results. The use of a stable isotope-labeled internal standard is known to increase the ruggedness of the assay.[4]
Q3: What is the recommended sample preparation method for Risdiplam in plasma or serum?
A3: Protein precipitation is the most commonly used sample preparation method for the analysis of Risdiplam in biological matrices.[3][5] This method is relatively simple and involves adding a water-miscible organic solvent, such as acetonitrile, to the plasma or serum sample to precipitate the proteins. After centrifugation, the clear supernatant containing Risdiplam and the internal standard is analyzed by LC-MS/MS.
Q4: Can you provide a general protocol for protein precipitation for Risdiplam analysis?
A4: A typical protein precipitation protocol would be as follows:
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add the internal standard solution (this compound).
-
Add 300-400 µL of cold acetonitrile (or other suitable organic solvent).
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Q5: What are the typical LC-MS/MS parameters for Risdiplam and this compound?
A5: While specific parameters can vary between instruments, a general approach would involve:
-
Liquid Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution. The mobile phase typically consists of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions would be specific for Risdiplam and this compound. For example:
-
Risdiplam: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) -> Product ion (Q3) The exact m/z values for the precursor and product ions should be optimized for the specific instrument being used.
-
Quantitative Data on Matrix Effect Mitigation
The following table summarizes the impact of matrix effects on the analysis of Risdiplam and the effectiveness of using this compound for normalization. The data is derived from a bioanalytical method validation study.
| Analyte | Recovery (%) | Recovery (IS normalized) (%) | Matrix Factor | Matrix Factor (IS normalized) |
| Risdiplam | 94.6 | 94.9 | 0.75 | 1.04 |
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Recovery (%): The percentage of the analyte that is recovered from the sample matrix during the extraction process.
-
Recovery (IS normalized) (%): The recovery of the analyte corrected using the internal standard.
-
Matrix Factor: A measure of the matrix effect. A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.
-
Matrix Factor (IS normalized): The matrix factor corrected using the internal standard. A value close to 1 indicates effective compensation for the matrix effect.
As shown in the table, while there is some ion suppression observed for Risdiplam (Matrix Factor = 0.75), the use of a stable isotope-labeled internal standard brings the normalized matrix factor very close to 1 (1.04), demonstrating the successful mitigation of matrix effects.[1]
Experimental Protocols
Detailed Protein Precipitation Protocol
-
Sample Thawing: Thaw frozen plasma or serum samples on ice or at room temperature.
-
Aliquoting: Aliquot 100 µL of each sample, calibration standard, and quality control sample into separate 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on analyte levels) to each tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Mixing: Immediately cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate 300 µL of the clear supernatant and transfer it to a 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system.
Illustrative UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Analytical Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex or Waters)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Illustrative):
-
Risdiplam: Q1 m/z -> Q3 m/z (to be determined empirically)
-
This compound: Q1 m/z -> Q3 m/z (to be determined empirically)
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Experimental Workflow for Risdiplam Analysis
Caption: Workflow for the bioanalysis of Risdiplam.
Mitigation of Matrix Effects with this compound
Caption: How this compound mitigates matrix effects.
References
- 1. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-b-f.eu [e-b-f.eu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Risdiplam-d4 Purity Analysis and Potential Impurities
Welcome to the Technical Support Center for Risdiplam-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the purity analysis and potential impurities of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a deuterated form of Risdiplam, a medication used to treat spinal muscular atrophy (SMA). It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies to accurately quantify Risdiplam in biological samples. The purity of this compound is critical to ensure the accuracy and reliability of these analytical methods. Impurities can interfere with the quantification of Risdiplam, leading to erroneous results in preclinical and clinical studies.
Q2: What are the common analytical techniques used for the purity analysis of this compound?
The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
HPLC-UV is used to determine the chemical purity of this compound by separating it from any non-deuterated Risdiplam and other related substances.
-
LC-MS/MS is essential for confirming the molecular weight of this compound, determining its isotopic enrichment, and identifying potential impurities.[1]
Q3: What are the potential impurities that can be found in this compound?
Impurities in this compound can originate from the synthesis process or degradation. They can be categorized as:
-
Process-Related Impurities: These are substances that are byproducts of the chemical synthesis of this compound. They can include starting materials, intermediates, and reagents. The synthesis of Risdiplam is a multi-step process that can generate various impurities.[2][3][4][5][6][7]
-
Degradation Products: Risdiplam is known to be sensitive to light and can degrade under certain conditions.[8] Therefore, degradation products are potential impurities. Forced degradation studies are often performed to identify these impurities.
-
Isotopic Impurities: These include molecules with incomplete deuteration (e.g., Risdiplam-d1, -d2, -d3) or the presence of non-deuterated Risdiplam.
Q4: What are the storage and handling recommendations for this compound to maintain its purity?
To ensure the stability and purity of this compound, it is recommended to:
-
Storage: Store the solid material at -20°C for long-term storage. For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.
-
Handling: Risdiplam is light-sensitive, so it should be protected from light.[8] When preparing solutions, use appropriate solvents and protect them from light.
Troubleshooting Guides
HPLC-UV Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Incompatible sample solvent. 3. Column overload. 4. Secondary interactions with the stationary phase. | 1. Replace the column. 2. Dissolve the sample in the mobile phase. 3. Reduce the injection volume or sample concentration. 4. Adjust the mobile phase pH or add an ion-pairing agent. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. 3. Leak in the HPLC system. 4. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Check for leaks in fittings and pump seals. 4. Replace the column. |
| Ghost Peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from previous injections. | 1. Use high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector. 2. Contaminated mobile phase. 3. Detector lamp aging. | 1. Degas the mobile phase and purge the system. 2. Prepare fresh mobile phase with high-purity solvents. 3. Replace the detector lamp. |
LC-MS/MS Analysis Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | 1. Ion suppression from the matrix or co-eluting impurities. 2. Poor ionization of this compound. 3. Clogged mass spectrometer interface. | 1. Improve chromatographic separation to isolate the analyte from interfering substances. 2. Optimize the mobile phase pH and ionization source parameters. 3. Clean the mass spectrometer interface. |
| Inaccurate Mass Measurement | 1. Mass spectrometer not calibrated. 2. High background noise. | 1. Calibrate the mass spectrometer using a known standard. 2. Use a cleaner mobile phase and improve sample cleanup. |
| Poor Isotopic Purity Results | 1. Co-elution of isotopic impurities. 2. Incorrect data processing. | 1. Optimize the chromatography to separate different deuterated species if possible. 2. Ensure correct integration of the peaks corresponding to each isotopic species. |
| Signal Loss for Deuterated Standard | 1. Isotope effect leading to slight retention time shifts compared to the non-deuterated analog. 2. Contamination in the system affecting the deuterated compound specifically. | 1. Widen the acquisition window for the deuterated standard. 2. Thoroughly clean the LC-MS system. |
Data Presentation
Purity and Isotopic Enrichment of this compound
The following table summarizes typical quantitative data for this compound purity analysis.
| Parameter | Method | Typical Specification |
| Chemical Purity | HPLC-UV | ≥ 98.0% |
| Isotopic Purity (d4) | LC-MS/MS | ≥ 95.0% |
| Isotopic Enrichment | LC-MS/MS | ≥ 98.0% |
| Non-deuterated Risdiplam (d0) | LC-MS/MS | ≤ 1.0% |
| Partially Deuterated Species (d1-d3) | LC-MS/MS | ≤ 2.0% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Chemical Purity of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.
Protocol 2: LC-MS/MS Method for Isotopic Purity and Impurity Profiling of this compound
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Similar to the HPLC-UV method, but can be optimized for faster analysis.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Full scan mode to detect all ions and targeted MS/MS for fragmentation of potential impurities.
-
Sample Preparation: Dissolve this compound in a suitable solvent to a concentration of 10 µg/mL.
Visualizations
Risdiplam Mechanism of Action: SMN2 Splicing Modification
Caption: Mechanism of Risdiplam as an SMN2 splicing modifier.
Experimental Workflow for this compound Purity Analysis
Caption: Workflow for the purity analysis of this compound.
Logical Relationship of Potential this compound Impurities
Caption: Classification of potential impurities in this compound.
References
- 1. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Convenient, Pd-Free Approach to the Synthesis of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. npra.gov.my [npra.gov.my]
- 6. demarcheiso17025.com [demarcheiso17025.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
Navigating the Nuances of Risdiplam-d4: A Guide to Storage and Handling for Optimal Stability
For researchers and drug development professionals working with the deuterated form of the spinal muscular atrophy drug, Risdiplam-d4, maintaining its stability is paramount for reliable experimental outcomes. This technical support center provides essential guidance on storage, handling, and troubleshooting to ensure the integrity of this critical research compound.
The following question-and-answer guide addresses common concerns and potential issues that may arise during the storage and handling of this compound, helping to mitigate degradation and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a dry powder should be stored at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1]
Q2: How should I store this compound once it is reconstituted in a solution?
A2: The reconstituted oral solution of Risdiplam, the non-deuterated analog, is stable for up to 64 days when stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2][3] It is crucial to protect the solution from light by storing it in its original amber bottle.[1][4]
Q3: Can I store the reconstituted this compound solution at room temperature?
A3: If refrigeration is not available, the reconstituted solution can be kept at room temperature, up to 40°C (104°F), for a combined total of 5 days.[2][5] The total time out of refrigeration should not exceed this 5-day period.[2]
Q4: Is this compound sensitive to light?
A4: Yes, Risdiplam is known to be light-sensitive.[4][6][7] Therefore, it is critical to protect both the solid powder and any solutions from light to prevent photodegradation. Always store it in a light-protecting container, such as an amber vial.
Q5: Are there any known incompatibilities I should be aware of when preparing this compound solutions?
A5: Yes, Risdiplam is susceptible to degradation in the presence of chlorine.[8] It is recommended to use purified, non-chlorinated water for reconstitution.
Q6: What are the primary degradation pathways for this compound?
A6: Based on data for Risdiplam, degradation can be initiated by exposure to heat, light, and oxidative conditions.[4] A major metabolite of Risdiplam is known to be susceptible to oxidative degradation.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected analytical results | Degradation of this compound due to improper storage or handling. | - Verify that the compound has been stored at the correct temperature and protected from light. - Prepare fresh solutions using proper handling techniques. - Consider the possibility of oxidative degradation, especially if the solution has been stored for an extended period. |
| Visible changes in the appearance of the solution (e.g., discoloration) | Potential degradation of the compound. | - Discard the solution. - Prepare a fresh solution from the solid powder, ensuring all storage and handling guidelines are followed. |
| Loss of potency in biological assays | Degradation of the active compound. | - Review storage history and handling procedures. - Use a freshly prepared solution of this compound for the assay. - To mitigate potential oxidative degradation of metabolites, consider the addition of an antioxidant like ascorbic acid to the experimental system, if appropriate for the assay.[6][7][9] |
Summary of Storage and Handling Conditions
| Form | Storage Temperature | Duration | Handling Precautions |
| Dry Powder | 20°C to 25°C (68°F to 77°F)[1] | As per manufacturer's expiration date | Protect from light. |
| Reconstituted Solution | 2°C to 8°C (36°F to 46°F)[1][2][3] | Up to 64 days[2][3] | - Protect from light (store in amber vial).[1][4] - Use purified, non-chlorinated water for reconstitution.[8] |
| Reconstituted Solution (Room Temperature) | Up to 40°C (104°F)[2][5] | A combined total of 5 days[2] | - Protect from light.[1][4] |
Experimental Protocols
Protocol for Reconstitution of this compound Powder
-
Bring the this compound powder vial to room temperature before opening to prevent condensation.
-
Add the desired volume of a suitable solvent (e.g., DMSO, followed by aqueous buffer; always refer to the manufacturer's specific instructions) to the vial.
-
Vortex the vial until the powder is completely dissolved.
-
If for in vivo use, ensure the final solution is sterile by filtering through a 0.22 µm filter.
-
Store the reconstituted solution in a light-protecting container at the recommended temperature.
Logical Workflow for Troubleshooting this compound Stability Issues
Caption: Troubleshooting workflow for this compound stability.
References
- 1. drugs.com [drugs.com]
- 2. Evrysdi® (risdiplam) Administration and Storage Info | Official Healthcare Professional Site [evrysdi-hcp.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. veeprho.com [veeprho.com]
- 5. Evrysdi® (risdiplam) | Spinal Muscular Atrophy (SMA) Treatment Approved For Adults, Children, & Infants | Official Patient Site [evrysdi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
Validation & Comparative
Risdiplam-d4 as a Reference Standard: A Comparison Guide for Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Risdiplam-d4 as a reference standard in the analytical method validation for the quantification of Risdiplam, particularly in bioanalytical settings. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a critical component in developing robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, which are essential for therapeutic drug monitoring and pharmacokinetic studies. This document outlines the performance of methods utilizing this compound and compares its advantages over alternative approaches, supported by experimental data.
The Superiority of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences similar matrix effects. Stable isotope-labeled standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction, chromatography, and ionization. This leads to more accurate and precise quantification compared to using structural analogs as internal standards.[1][2] While structural analogs can be used, they may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, leading to decreased assay performance.[1]
Performance of Analytical Methods Using this compound
Recent studies have demonstrated the successful development and validation of highly sensitive and robust ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods for the quantification of Risdiplam in biological matrices, such as human serum, using this compound as the internal standard.[3][4][5]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for Risdiplam in human serum utilizing a stable isotope-labeled internal standard.
| Parameter | Performance |
| Linear Range | 1.95 - 125.00 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
| Data sourced from a study on the analysis of blood concentrations of Risdiplam in patients with spinal muscular atrophy.[3][4][5] |
A cross-validation study was also conducted to compare two different bioanalytical methods for Risdiplam, both presumably using a SIL-IS. The results demonstrate high concordance between the methods, with the bias between the mean concentrations of the two methods generally being within 4%.
| Nominal Conc. (ng/mL) | Method 2 Mean Conc. (ng/mL) | Method 2 Mean accuracy (%) | Method 1 Mean Conc. (ng/mL) | Method 1 Mean accuracy (%) | Bias (%) Mean Conc. Method 2 vs. method 1 |
| 2.50 | 2.54 | 101.6 | 2.49 | 99.6 | 2.3 |
| 12.5 | 12.8 | 102.4 | 12.8 | 102.4 | 0.5 |
| 62.5 | 65.1 | 104.2 | 62.7 | 100.3 | 3.8 |
| 125 | 126 | 100.8 | 125 | 100.0 | 1.0 |
| 188 | 188 | 100.0 | 190 | 101.1 | -1.4 |
| 500 | 466 | 93.2 | 484 | 96.8 | -3.7 |
| Adapted from supplementary data in a study on overcoming bioanalytical challenges in Risdiplam development.[6] |
Comparative Performance: SIL-IS vs. Structural Analog IS
While a direct comparison for Risdiplam was not found in the public literature, a study comparing the performance of an LC-MS/MS method for immunosuppressive drugs using either isotopically labeled internal standards or structural analog internal standards provides valuable insight. The results, summarized below, highlight the general advantages of using a SIL-IS.
| Parameter | Isotopically Labeled IS | Structural Analog IS |
| Median Accuracy (Bias %) | ||
| Cyclosporin A | -2.1% | -2.0% |
| Everolimus | 9.1% | 9.8% |
| Sirolimus | 12.2% | 11.4% |
| Tacrolimus | -1.2% | 0.2% |
| Within-day Imprecision (%CV) | < 10% | < 10% |
| Between-day Imprecision (%CV) | < 8% | < 8% |
| Data from a comparative study on immunosuppressive drug analysis. The study concluded that while SIL-IS are generally superior, well-optimized methods with structural analogs can also perform adequately.[7] |
Although the performance in this specific example was comparable, the use of a SIL-IS like this compound is generally accepted to provide a higher degree of confidence in the results by more effectively correcting for matrix effects and variability in the analytical process.[2]
Experimental Protocols
A detailed, step-by-step protocol for a specific validated Risdiplam assay is typically proprietary. However, a general methodology based on published literature is provided below.
General Bioanalytical Method Validation Protocol for Risdiplam
-
Sample Preparation:
-
Thaw frozen human serum samples at room temperature.
-
To a 50 µL aliquot of serum, add the internal standard solution (this compound in methanol).
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions (UHPLC):
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18).[3][4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[3][4]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for both Risdiplam and this compound.
-
The specific m/z transitions for Risdiplam and this compound would be determined during method development.
-
-
Instrument Settings: Optimization of parameters such as declustering potential, collision energy, and source temperature is required.
-
-
Method Validation Parameters:
-
The method should be validated according to regulatory guidelines (e.g., FDA, EMA), assessing:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, bench-top, long-term)
-
-
Visualizing the Mechanism of Action and Analytical Workflow
Risdiplam's Mechanism of Action: SMN2 Splicing Modification
Risdiplam is a small molecule that acts as a splicing modifier for the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[8][9][10] It binds to two sites on the SMN2 pre-mRNA, which helps to stabilize the interaction with the U1 small nuclear ribonucleoprotein (snRNP). This promotes the inclusion of exon 7 into the final messenger RNA (mRNA) transcript, leading to the production of full-length, functional Survival of Motor Neuron (SMN) protein.[3][8]
Caption: Risdiplam modifies SMN2 pre-mRNA splicing to promote Exon 7 inclusion.
General Workflow for Bioanalytical Quantification of Risdiplam
The quantification of Risdiplam from biological samples typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound as an internal standard is integral to this workflow.
Caption: A typical workflow for the quantification of Risdiplam using a SIL-IS.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risdiplam, the First Approved Small Molecule Splicing Modifier Drug as a Blueprint for Future Transformative Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | Evrysdi® (risdiplam) [evrysdi-hcp.com]
- 10. Portico [access.portico.org]
A Comparative Guide to Risdiplam Quantification: The Impact of a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents like Risdiplam is paramount. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the choice of an internal standard (IS) is a critical factor that can significantly influence the reliability and robustness of the assay. This guide provides an objective comparison of Risdiplam quantification with and without the use of a deuterated internal standard, supported by experimental data from published studies.
A deuterated internal standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and similar ionization behavior are key to correcting for variability in the analytical process.[1][2]
Quantitative Performance: A Side-by-Side Comparison
The following tables summarize the validation parameters of LC-MS/MS methods for Risdiplam quantification, one employing a deuterated internal standard and the other without explicit mention of a deuterated IS.
Table 1: Method Performance with a Deuterated Internal Standard
| Parameter | Performance |
| Linearity Range | 0.250–250 ng/mL (in plasma and urine)[3] |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL (for venous plasma and urine)[3] |
| Inter-assay Precision (% CV) | ≤6.6% for plasma, ≤6.5% for urine[3] |
| Inter-assay Accuracy | 100.0–100.8% for plasma, 94.0–97.9% for urine[3] |
| Internal Standard | Stable isotope-labeled internal standard[4] |
Data sourced from a Phase 1 study of Risdiplam, indicating a highly sensitive and precise assay.[3] The use of a stable isotope-labeled IS is noted to increase the ruggedness of the assay.
Table 2: Method Performance without a Deuterated Internal Standard
| Parameter | Performance |
| Linearity Range | 1.95–125.00 ng/mL (in human serum)[5] |
| Lower Limit of Quantification (LLOQ) | 1.95 ng/mL[5] |
| Intra- and Inter-batch Precision | Within ±15%[5] |
| Intra- and Inter-batch Accuracy | Within ±15%[5] |
| Internal Standard | Not explicitly specified as deuterated |
Data from a study focused on therapeutic drug monitoring of Risdiplam.[5] While this method meets established criteria for bioanalytical method validation, the LLOQ is higher than that reported for the method using a deuterated IS.
Experimental Protocols
The methodologies for both approaches generally involve a protein precipitation step, followed by liquid chromatography and detection by mass spectrometry.
Method with Deuterated Internal Standard: The bioanalytical methods described for the development of Risdiplam involved protein precipitation and reversed-phase liquid chromatography.[4] The use of a stable isotope-labeled internal standard was a key component of these methods.[4] For tissue analysis, a surrogate matrix approach was used where calibration standards were prepared in plasma and quality control samples in tissue homogenate, a strategy where a stable isotope-labeled IS enhances ruggedness.
Method without Deuterated Internal Standard: A recently developed bioassay for Risdiplam in human serum also utilizes a single-step protein precipitation for sample preparation.[5] The analytes are then separated on a Phenomenex Kinetex XB C18 column with a 6.5-minute gradient elution.[5] Detection is carried out by electrospray ionization in positive mode with selected reaction monitoring.[5]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantification of Risdiplam.
References
- 1. scispace.com [scispace.com]
- 2. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Risdiplam-d4: A Comparative Guide for Researchers
For researchers and drug development professionals engaged in the bioanalysis of Risdiplam, the integrity of the internal standard is paramount for accurate quantification. This guide provides a comprehensive overview of the isotopic purity assessment of Risdiplam-d4, a commonly used stable isotope-labeled internal standard. We present key quality attributes, detailed experimental methodologies for purity determination, and a comparative perspective against alternative standards.
This compound is a deuterated analog of Risdiplam, an orally administered medication for the treatment of spinal muscular atrophy (SMA).[1] In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is introduced into samples at a known concentration to correct for variability during sample preparation and analysis.[2][3] The accuracy of this correction hinges on the chemical and isotopic purity of the internal standard.
Quantitative Data Summary
The quality of a deuterated internal standard is defined by its chemical purity and its isotopic enrichment. The following table summarizes the typical specifications for commercially available this compound.
| Parameter | Specification | Method | Source |
| Chemical Purity | 98.88% | High-Performance Liquid Chromatography (HPLC) | [4] |
| Isotopic Enrichment | 98.0% | Mass Spectrometry (MS) | [4] |
| Molecular Formula | C₂₂H₁₉D₄N₇O | - | [4][5] |
| Molecular Weight | 405.49 | - | [4] |
Comparison with Alternative Internal Standards
While this compound is a widely used and commercially available internal standard for Risdiplam analysis, other stable isotope-labeled (SIL) analogs could theoretically be employed. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency, while having a sufficient mass difference to be distinguished by the mass spectrometer.
| Internal Standard | Mass Shift (vs. Risdiplam) | Potential Advantages | Potential Disadvantages |
| This compound | +4 Da | Commercially available; sufficient mass shift for most LC-MS/MS systems. | Potential for isotopic exchange in certain environments; minor chromatographic shifts possible. |
| ¹³C-Risdiplam | Variable (depends on number of ¹³C atoms) | Less prone to isotopic exchange than deuterium labels. | Often more expensive and less readily available. |
| ¹⁵N-Risdiplam | Variable (depends on number of ¹⁵N atoms) | Stable labeling, not susceptible to back-exchange. | May have different fragmentation patterns that require method re-optimization. |
The choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, budget, and availability of the labeled compound. For most applications, the commercially available this compound provides a reliable and cost-effective solution.
Experimental Protocols
The assessment of isotopic purity for this compound involves a combination of chromatographic and spectroscopic techniques to determine both the presence of chemical impurities and the distribution of isotopic species.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the percentage of this compound relative to any unlabeled Risdiplam or other chemical impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where Risdiplam exhibits strong absorbance.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is measured.
-
The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.
-
Isotopic Purity and Enrichment Assessment by High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution and confirming the identity of the deuterated compound.[6][7][8]
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-HRMS).[9][10]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for Risdiplam.
-
Procedure:
-
A dilute solution of this compound is infused directly into the mass spectrometer or injected into the LC-HRMS system.
-
A full-scan mass spectrum is acquired over a relevant m/z range.
-
The spectrum will show a cluster of peaks corresponding to the different isotopic species (isotopologues) of this compound (e.g., d0, d1, d2, d3, d4).
-
The relative intensity of each isotopologue is measured.
-
The isotopic enrichment is calculated based on the relative abundance of the d4 species compared to the less-deuterated species.
-
Structural Confirmation and Localization of Deuterium by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can confirm the positions of the deuterium labels within the Risdiplam molecule.[11][12]
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent that does not have signals overlapping with the analyte signals (e.g., DMSO-d6).
-
Experiments:
-
¹H NMR: The absence or reduction of signals at specific chemical shifts compared to the spectrum of unlabeled Risdiplam indicates the sites of deuteration.
-
²H NMR: Directly detects the deuterium nuclei, providing a definitive confirmation of the labeling positions.
-
¹³C NMR: Can also show changes in the carbon signals at or near the sites of deuteration.
-
Visualizing the Workflow
To illustrate the logical flow of assessing the isotopic purity of this compound, the following diagrams are provided.
References
- 1. clearsynth.com [clearsynth.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Axios Research [axios-research.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. almacgroup.com [almacgroup.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NMR spectrometry isotopic fingerprinting: a tool for the manufacturer for tracking active pharmaceutical ingredients from starting materials to final medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Risdiplam-d4 Reference Standards for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Risdiplam-d4 reference standards, essential for the accurate quantification of Risdiplam in preclinical and clinical studies. This compound, a deuterium-labeled internal standard, is critical for robust bioanalytical method development and validation, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] This document outlines key quality attributes, compares offerings from various suppliers, details relevant experimental protocols, and illustrates the analytical workflow and the therapeutic mechanism of action of Risdiplam.
I. Certificate of Analysis: Key Quality Attributes for this compound
A Certificate of Analysis (CoA) is a crucial document that ensures the quality and purity of a reference standard. While specific values may vary between lots and suppliers, a typical CoA for this compound would include the following information.
| Parameter | Specification | Analytical Method |
| Product Name | This compound | - |
| Catalogue Number | Varies by supplier | - |
| CAS Number | Not assigned (NA) | - |
| Molecular Formula | C₂₂H₁₉D₄N₇O | Mass Spectrometry |
| Molecular Weight | 405.50 g/mol | Mass Spectrometry |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |
| Isotopic Purity | ≥99% atom %D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO | As per CoA |
| Storage Conditions | -20°C or -80°C, protect from light | As per CoA |
Note: The above table is a representation of typical specifications. Researchers should always refer to the specific CoA provided by the supplier for the lot in use.
II. Comparison of Commercially Available this compound Reference Standards
Several vendors supply this compound for research purposes. The following table compares the information available from a selection of these suppliers. It is important to note that while most suppliers state that a comprehensive CoA is provided upon purchase, detailed purity and impurity data are not always publicly available on their websites.
| Supplier | Product Name | Catalogue Number | Purity | Additional Information Provided |
| MedchemExpress | This compound | HY-114407S | Not specified on website | States it is a deuterium-labeled Risdiplam for use as an internal standard in quantitative analysis.[2] |
| Simson Pharma | This compound | Not specified | Not specified on website | States that every compound is accompanied by a Certificate of Analysis.[3] |
| Axios Research | This compound | AR-R11027 | Not specified on website | States the standard is fully characterized and compliant with regulatory guidelines for analytical method development and validation.[4] |
| Clearsynth | Risdiplam D4 | CS-O-43408 | Not specified on website | Used as an analytical standard for HPLC and in R&D.[5] |
| Veeprho | This compound | Not specified | Not specified on website | Marketed as an internal standard for analytical and pharmacokinetic research to improve accuracy of mass spectrometry and liquid chromatography.[1] |
| TLC Pharmaceutical Standards | This compound | R-144002 | Not specified on website | Lists molecular formula and weight.[6] |
Recommendation: For critical applications such as clinical sample analysis, it is imperative to obtain the lot-specific CoA from the chosen supplier to verify the purity, isotopic enrichment, and identity of the reference standard.
III. Experimental Protocols for Risdiplam Analysis
The quantification of Risdiplam and its deuterated internal standard in biological matrices is typically performed using LC-MS/MS.[7][8][9] The following is a representative protocol based on published methods.
Objective: To determine the concentration of Risdiplam in human plasma using this compound as an internal standard.
Materials:
-
Risdiplam and this compound reference standards
-
Human plasma (with anticoagulant)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Ascorbic acid (as a stabilizer for the M1 metabolite, if also being quantified)[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Risdiplam and this compound in DMSO.
-
Prepare serial dilutions of the Risdiplam stock solution in a suitable solvent (e.g., 50:50 ACN:water) to create calibration standards.
-
Prepare a working solution of the internal standard (this compound) at an appropriate concentration.
-
-
Sample Preparation (Protein Precipitation): [7][8][9]
-
To 100 µL of plasma sample, calibration standard, or quality control sample, add the internal standard working solution.
-
Add 3 volumes of cold ACN to precipitate plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18).[9][10]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to separate Risdiplam from matrix components.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Risdiplam and this compound. These would be determined during method development.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Risdiplam to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Risdiplam in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
IV. Visualizing the Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Analysis
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Risdiplam using a deuterated internal standard.
Caption: A flowchart of the bioanalytical method for Risdiplam quantification.
Risdiplam's Mechanism of Action: SMN2 Splicing Modification
Risdiplam is a small molecule splicing modifier designed to treat Spinal Muscular Atrophy (SMA), a disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[11][12] The following diagram illustrates how Risdiplam acts on the pre-messenger RNA (pre-mRNA) of the SMN2 gene.
Caption: Risdiplam modifies SMN2 pre-mRNA splicing to increase functional SMN protein.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 4. This compound | Axios Research [axios-research.com]
- 5. clearsynth.com [clearsynth.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
A Researcher's Guide to the Pharmacokinetic Profiling of Risdiplam: Analytical Methodologies and Key Parameters
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the analytical methods for the pharmacokinetic profiling of Risdiplam, a critical treatment for spinal muscular atrophy (SMA). This document details the established bioanalytical techniques, presents key pharmacokinetic data, and outlines the necessary experimental protocols to ensure accurate and reproducible results.
Risdiplam is an orally administered, small molecule that modifies the splicing of the survival motor neuron 2 (SMN2) messenger RNA, leading to an increase in the production of functional SMN protein.[1][2][3] Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens and ensuring patient safety and efficacy. This guide focuses on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the quantification of Risdiplam and its major metabolite, M1, in various biological matrices.[4][5][6][7]
Comparative Overview of Pharmacokinetic Parameters
The pharmacokinetic profile of Risdiplam has been characterized in healthy adults and SMA patients. The drug exhibits linear pharmacokinetics over a range of doses.[2][8][9][10] The following table summarizes the key pharmacokinetic parameters of Risdiplam based on data from clinical studies. It is important to note that direct comparative studies using different analytical standards are not prevalent in the literature; the data presented here are derived from studies employing rigorously validated LC-MS/MS methodologies.
| Pharmacokinetic Parameter | Healthy Adults | SMA Patients | Citation(s) |
| Tmax (Time to Maximum Concentration) | ~1-4 hours | Not explicitly different | [1] |
| Terminal Elimination Half-life (t½) | ~40-69 hours | Approximately 50 hours | [1][8][9][10][11] |
| Apparent Clearance (CL/F) | 6.3 L/kg (for a 14.9kg patient) | Weight-based dosing achieves consistent exposure | [1] |
| Apparent Volume of Distribution (Vz/F) | 6.3 L/kg | Not explicitly different | [1] |
| Plasma Protein Binding | ~89% (primarily to albumin) | 11% unbound | [1][11] |
| Metabolism | Primarily by FMO1 and FMO3; minor contribution from CYPs | Primarily by FMO1 and FMO3; minor contribution from CYPs | [1][2][11] |
| Major Metabolite | M1 (pharmacologically inactive) | M1 (pharmacologically inactive) | [1][11] |
| Excretion | ~53% in feces, ~28% in urine | ~53% in feces, ~28% in urine | [1] |
Experimental Protocols for Bioanalytical Quantification
Accurate determination of Risdiplam and its metabolite M1 concentrations in biological matrices is challenging due to several factors, including light sensitivity, instability of the M1 metabolite, and nonspecific binding.[4][6][7][12] The following protocol is a synthesis of best practices described in the literature for a validated LC-MS/MS method.
1. Sample Handling and Preparation:
-
Light Protection: All samples containing Risdiplam and M1 must be protected from light during collection, handling, and storage due to their light-sensitive nature.[4]
-
Stabilization of M1 Metabolite: The M1 metabolite is prone to oxidative degradation. To mitigate this, ascorbic acid (vitamin C) should be added to the samples as a stabilizer. Samples should be handled under refrigerated conditions (4°C).[4][6][12]
-
Prevention of Nonspecific Binding: To prevent the loss of Risdiplam due to nonspecific binding in urine samples, a surfactant such as 0.3% Tween 80 should be added to the collection tubes.[6][7][13] For all samples, the use of LoBind plasticware is recommended.[13]
-
Matrix Selection: The methods have been developed for various matrices, including plasma, urine, and tissue homogenates.[4][6]
-
Sample Extraction: A single-step protein precipitation is a commonly used method for sample preparation.[5][9][10] Tissues can be efficiently homogenized by bead beating.[4][6][7][12]
2. LC-MS/MS Analysis:
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is required.[4][5][6][7][8]
-
Internal Standard: A stable isotope-labeled internal standard for Risdiplam should be used to ensure accuracy and precision.[4]
-
Chromatographic Separation: Reversed-phase chromatography is employed for the separation of Risdiplam and its metabolite. A common column choice is a C18 column, such as the Phenomenex Kinetex XB C18.[5][9][10] A gradient elution is typically used.[5][9][10]
-
Mass Spectrometry Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[5][9][10]
3. Method Validation:
The analytical method must be rigorously validated according to regulatory guidelines. Key validation parameters include:
-
Calibration Range: A typical validated range for Risdiplam in human serum is 1.95–125.00 ng/mL.[5][9][10]
-
Precision and Accuracy: Intra- and inter-batch precision and accuracy should be within ±15%.[5][9][10]
-
Selectivity and Specificity: The method must be able to differentiate the analytes from endogenous matrix components and other potential interferences.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analytes should be evaluated.
-
Stability: The stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be assessed.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in the pharmacokinetic profiling of Risdiplam.
Caption: Experimental workflow for the bioanalysis of Risdiplam.
Caption: Simplified pharmacokinetic pathway of Risdiplam.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. drugs.com [drugs.com]
- 3. Risdiplam for the Use of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mild or moderate hepatic impairment on the pharmacokinetics of risdiplam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. login.medscape.com [login.medscape.com]
- 13. e-b-f.eu [e-b-f.eu]
Validation of Risdiplam bioanalytical methods according to FDA/EMA guidelines using Risdiplam-d4
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of bioanalytical methods for the quantification of Risdiplam, with a focus on validation according to FDA and EMA guidelines using Risdiplam-d4 as an internal standard. This document summarizes key performance data from published studies, outlines experimental protocols, and visualizes the analytical workflow.
Comparative Performance of Risdiplam Bioanalytical Methods
The following tables summarize the validation parameters of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Risdiplam in human plasma/serum. These methods are crucial for pharmacokinetic and toxicokinetic studies, adhering to regulatory standards.
| Parameter | Method 1: UHPLC-MS/MS | Method 2: LC-MS/MS | Method 3: LC-MS/MS (Urine) | FDA/EMA Guideline |
| Linear Range | 1.95 - 125.00 ng/mL[1][2] | 0.250 - 250 ng/mL[3] | 0.250 - 250 ng/mL[3] | Defined by the concentration range over which the method is accurate and precise. |
| Accuracy | Within ±15%[1][2] | 100.0 - 100.8%[3] | 94.0 - 97.9%[3] | ±15% of nominal value (±20% at LLOQ)[4][5][6] |
| Precision (%CV) | Within ±15%[1][2] | ≤6.6%[3] | ≤6.5%[3] | ≤15% (≤20% at LLOQ)[4][5][6] |
| Internal Standard | Not specified, but typically a stable isotope-labeled standard like this compound is used. | This compound (inferred) | This compound (inferred) | A stable isotope-labeled internal standard is recommended. |
| Sample Preparation | Protein Precipitation[1][2] | Not specified, likely Protein Precipitation. | Not specified, likely direct injection or dilution. | Method should be robust and reproducible. |
Table 1: Summary of Validation Parameters for Risdiplam Bioanalytical Methods.
A cross-validation study was performed by Heinig et al. (2025) to compare a Risdiplam-only assay with a simultaneous Risdiplam and M1 metabolite assay. The results demonstrate good concordance between the two methods, with the bias between methods generally being low.[7]
| Nominal Conc. (ng/mL) | Method 2 (Simultaneous) Mean Conc. (ng/mL) | Method 2 Mean Accuracy (%) | Method 1 (Risdiplam only) Mean Conc. (ng/mL) | Method 1 Mean Accuracy (%) | Bias (%) |
| 2.50 | 2.54 | 101.6 | 2.49 | 99.6 | 2.3 |
| 12.5 | 12.8 | 102.4 | 12.8 | 102.4 | 0.5 |
| 62.5 | 65.1 | 104.2 | 62.7 | 100.3 | 3.8 |
| 125 | 126 | 100.8 | 125 | 100.0 | 1.0 |
| 188 | 188 | 100.0 | 190 | 101.1 | -1.4 |
| 500 | 466 | 93.2 | 484 | 96.8 | -3.7 |
Table 2: Cross-Validation Results for Two Risdiplam LC-MS/MS Assays.[7]
Experimental Protocols
While specific, step-by-step protocols are often proprietary, the published literature provides a general framework for the bioanalysis of Risdiplam in biological matrices.
Key Experiment: Quantification of Risdiplam in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation): [1][2][8]
-
To a small volume of plasma sample (e.g., 50 µL), an internal standard working solution containing this compound is added.
-
A precipitating agent, typically acetonitrile, is added at a defined ratio (e.g., 3:1 v/v) to the plasma sample.
-
The mixture is vortexed to ensure thorough mixing and complete protein precipitation.
-
The sample is then centrifuged at high speed to pellet the precipitated proteins.
-
The resulting supernatant is transferred to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation (LC): [1]
-
An aliquot of the supernatant is injected onto a reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18).[1]
-
A gradient elution is performed using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
The gradient program is optimized to achieve chromatographic separation of Risdiplam and this compound from endogenous matrix components.
3. Detection (MS/MS): [1]
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Risdiplam and this compound are monitored.
Visualizations
Risdiplam's Mechanism of Action
Risdiplam is a Survival of Motor Neuron 2 (SMN2) pre-mRNA splicing modifier.[9] In Spinal Muscular Atrophy (SMA), the SMN1 gene is deficient, and the SMN2 gene predominantly produces a non-functional, truncated SMN protein due to the exclusion of exon 7. Risdiplam binds to the SMN2 pre-mRNA and modifies its splicing to promote the inclusion of exon 7, leading to the production of full-length, functional SMN protein.
Caption: Risdiplam modifies SMN2 pre-mRNA splicing to produce functional SMN protein.
Bioanalytical Workflow for Risdiplam Quantification
The following diagram illustrates the typical workflow for the quantification of Risdiplam in a biological sample using LC-MS/MS with this compound as an internal standard.
Caption: General workflow for Risdiplam bioanalysis from sample collection to data processing.
References
- 1. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elearning.unite.it [elearning.unite.it]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-laboratory Quantification of Risdiplam Using its Deuterated Internal Standard, Risdiplam-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methods for the quantification of Risdiplam in biological matrices, with a focus on inter-laboratory performance and the use of Risdiplam-d4 as a stable isotope-labeled internal standard. The data and protocols presented herein are compiled from various validated bioanalytical studies to offer a comparative perspective on the robustness and reliability of these methods.
Data Presentation: A Comparative Look at Performance
The quantification of Risdiplam, a critical component in its clinical development and therapeutic drug monitoring, has been achieved with high precision and accuracy across different laboratories and methodologies. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the universally accepted method, with this compound being the preferred internal standard to correct for matrix effects and procedural variability.[1]
While a formal round-robin inter-laboratory comparison study has not been published, cross-validation between different methods within the same organization and the consistent performance of validated methods across various research publications provide a strong indication of the method's transferability and reproducibility.
Table 1: Cross-Validation of Two Risdiplam Quantification Methods
The following table presents data from a cross-validation study comparing a standalone Risdiplam assay with a simultaneous assay for Risdiplam and its metabolite, M1. This comparison is crucial for understanding the potential impact of methodological variations on the quantification of the parent drug.
| Nominal Conc. (ng/mL) | Method 2 Mean Conc. (ng/mL) | Method 2 Mean accuracy (%) | Method 1 Mean Conc. (ng/mL) | Method 1 Mean accuracy (%) | Bias (%) Mean Conc. Method 2 vs. method 1 |
| 2.50 | 2.54 | 101.6 | 2.49 | 99.6 | 2.3 |
| 12.5 | 12.8 | 102.4 | 12.8 | 102.4 | 0.5 |
| 62.5 | 65.1 | 104.2 | 62.7 | 100.3 | 3.8 |
| 125 | 126 | 100.8 | 125 | 100.0 | 1.0 |
| 188 | 188 | 100.0 | 190 | 101.1 | -1.4 |
| 500 | 466 | 93.2 | 484 | 96.8 | -3.7 |
Data sourced from a cross-validation study.[2]
Table 2: Summary of Performance from Validated LC-MS/MS Methods
This table summarizes the key validation parameters from different studies, demonstrating the consistent performance of the LC-MS/MS method for Risdiplam quantification in human plasma/serum.
| Parameter | Study 1 | Study 2 |
| Matrix | Human Serum | Human Plasma |
| Internal Standard | This compound (implied) | Stable Isotope-Labeled IS |
| Calibration Range | 1.95–125.00 ng/mL | Not Specified |
| Intra-batch Precision | Within ±15% | Not Specified |
| Inter-batch Precision | Within ±15% | Not Specified |
| Intra-batch Accuracy | Within ±15% | Not Specified |
| Inter-batch Accuracy | Within ±15% | Not Specified |
Data compiled from published bioanalytical method validation reports.[3][4]
Experimental Protocols: A Synthesized Approach
The following is a detailed, synthesized protocol for the quantification of Risdiplam in human plasma or serum using LC-MS/MS with this compound as the internal standard. This protocol is based on methodologies reported in multiple validated studies.[1][3][4][5][6][7]
1. Sample Preparation (Protein Precipitation)
-
Light Protection: Due to the light sensitivity of Risdiplam, all sample handling and preparation steps should be performed under amber or sodium vapor light to prevent photodegradation.[8]
-
Aliquoting: Aliquot 100 µL of human plasma or serum into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized based on instrument sensitivity) to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Precipitation: Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18) is commonly used.[3][4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation. The specific gradient program should be optimized for the specific column and system.
-
Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Risdiplam: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be determined).
-
-
Gas Temperatures and Flow Rates: Optimize desolvation gas temperature, cone gas flow, and collision gas pressure according to the instrument manufacturer's guidelines.
4. Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Risdiplam to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x² is commonly used.
-
Quantification: Determine the concentration of Risdiplam in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Risdiplam Quantification Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Item - Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Bioanalysis of Risdiplam and Nusinersen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutics for Spinal Muscular Atrophy (SMA), two prominent players, Risdiplam and Nusinersen, have emerged with distinct molecular characteristics that necessitate different bioanalytical approaches. This guide provides a comprehensive comparison of the analytical methodologies for the quantification of Risdiplam, a small molecule, and Nusinersen, an antisense oligonucleotide. The following sections detail the experimental protocols and quantitative data to support researchers and drug development professionals in their analytical strategy.
Mechanism of Action: Targeting the SMN2 Gene
Both Risdiplam and Nusinersen aim to correct the deficiency of the Survival Motor Neuron (SMN) protein by modulating the splicing of the SMN2 gene, a paralog of the mutated or deleted SMN1 gene in SMA patients. However, their specific binding sites and interactions with the splicing machinery differ.
Quantitative Bioanalysis: A Head-to-Head Comparison
The gold standard for the quantification of both Risdiplam and Nusinersen in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, the inherent differences between a small molecule and an antisense oligonucleotide lead to distinct considerations in sample preparation, chromatography, and detection.
LC-MS/MS Method Parameters
| Parameter | Risdiplam | Nusinersen |
| Analyte Class | Small Molecule | Antisense Oligonucleotide |
| Typical Matrix | Plasma, Serum, Urine, Tissue | Cerebrospinal Fluid (CSF), Plasma |
| Sample Preparation | Protein Precipitation (PPT)[1][2] | Solid-Phase Extraction (SPE) or Protein Precipitation (PPT)[3][4] |
| Chromatography | Reversed-Phase Liquid Chromatography (RPLC) | Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC)[5][6] |
| Mobile Phase | Acetonitrile/Methanol and Water with formic acid or ammonium formate | Acetonitrile and Water with ion-pairing reagents (e.g., triethylamine, hexafluoroisopropanol)[3][5] |
| Ionization Mode | Positive Ion Electrospray (ESI+)[7] | Negative Ion Electrospray (ESI-)[3][4] |
| Internal Standard | Stable Isotope-Labeled (SIL) Risdiplam | SIL-Nusinersen or an oligonucleotide analog (e.g., dT20)[4] |
Bioanalytical Method Validation Data
| Validation Parameter | Risdiplam (in human plasma/serum) | Nusinersen (in human CSF/plasma) |
| Linear Range | 1.95 - 125.00 ng/mL[7] | CSF: 2.00 - 400 ng/mL; Plasma: 5.00 - 1000 ng/mL[3] |
| Accuracy (% Bias) | Within ±15%[7] | Within ±15% |
| Precision (% CV) | Within 15%[7] | Within 15% |
| Recovery | Generally high and consistent | ~80% with SPE[6] |
| Matrix Effect | Mitigated by SIL-IS | Can be significant, requires careful method development |
| Stability | Light-sensitive; metabolite is prone to oxidation[1] | Stable under typical storage conditions[8] |
Experimental Protocols
The following sections provide detailed methodologies for the quantification of Risdiplam and Nusinersen in their respective primary matrices.
Risdiplam Quantification in Human Plasma by LC-MS/MS
This protocol is a composite based on published methods and is intended for guidance.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of a precipitation solution (e.g., acetonitrile or methanol) containing the stable isotope-labeled internal standard (SIL-IS).
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
-
Note: Due to the light sensitivity of Risdiplam, all sample handling should be performed under amber or red light conditions.[1] If analyzing the M1 metabolite, ascorbic acid should be added as a stabilizer.[1][9]
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex XB C18).[7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Risdiplam from endogenous matrix components.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: ESI in positive mode.[7]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Risdiplam and its SIL-IS.
Nusinersen Quantification in Human CSF by LC-MS/MS
This protocol is a composite based on published methods and is intended for guidance.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition an Oasis® HLB SPE plate with methanol followed by water.[5]
-
To 100 µL of CSF, add the internal standard (e.g., a non-endogenous oligonucleotide).
-
Load the sample onto the SPE plate.
-
Wash the plate with a low organic content solvent to remove salts and other interferences.
-
Elute Nusinersen with a high organic content solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system.
-
Column: A suitable column for oligonucleotide analysis (e.g., Acquity UPLC Xbridge C18).[3]
-
Mobile Phase A: Water with an ion-pairing reagent (e.g., 0.5% triethylamine (TEA) and 0.5% hexafluoroisopropanol (HFIP)).[3]
-
Mobile Phase B: Acetonitrile with the same ion-pairing reagent.[3]
-
Gradient: A suitable gradient for oligonucleotide separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 15 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Nusinersen and its IS.
Experimental Workflow Visualization
The following diagram illustrates a typical bioanalytical workflow for the quantification of a therapeutic agent by LC-MS/MS.
Alternative Analytical Methods
While LC-MS/MS is the predominant technique, other methods have been employed, particularly for Nusinersen.
-
Hybridization-based Ligand Binding Assays (LBA): These assays, such as ELISA, utilize the specific hybridization of complementary oligonucleotide probes to capture and detect Nusinersen. They can offer high sensitivity but may be susceptible to cross-reactivity with metabolites.[9]
-
Immunoassays: For oligonucleotides with specific modifications, antibody-based immunoassays can be developed to detect the drug independent of its sequence.
Conclusion
The bioanalysis of Risdiplam and Nusinersen requires distinct analytical strategies tailored to their unique physicochemical properties. Risdiplam, as a small molecule, can be readily analyzed using conventional reversed-phase LC-MS/MS with protein precipitation. In contrast, Nusinersen, an antisense oligonucleotide, necessitates more specialized techniques such as ion-pair reversed-phase chromatography and often more rigorous sample preparation methods like solid-phase extraction to achieve the desired sensitivity and specificity. The choice of analytical method should be guided by the specific research question, the required sensitivity, and the biological matrix being analyzed. This guide provides a foundational understanding to aid in the development and validation of robust bioanalytical methods for these important SMA therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-MS/MS quantification of nusinersen in rat cerebrospinal fluid and preclinical pharmacokinetics study application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of an LC-MS/MS Assay for Quantitative Analysis of Nusinersen in Human CSF and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of serial platelet and urine protein measurements in patients receiving nusinersen for spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Risdiplam Quantification: A Comparative Guide to UPLC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Risdiplam is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method utilizing Risdiplam-d4 as an internal standard against potential alternative analytical techniques. The information presented is supported by a comprehensive review of published experimental data.
A robust and validated UPLC-MS/MS method has emerged as the gold standard for the bioanalysis of Risdiplam, offering high sensitivity and selectivity.[1][2] This method, crucial for understanding the drug's behavior in biological systems, is often complemented by simpler techniques for routine analysis in quality control settings. This guide will delve into the specifics of the UPLC-MS/MS methodology and explore the landscape of alternative approaches.
UPLC-MS/MS Method Using this compound: A Detailed Protocol
The development of a validated UPLC-MS/MS method for Risdiplam quantification in biological matrices, such as human serum or plasma, involves several critical steps, from sample preparation to data acquisition.[1][2] The use of a stable isotope-labeled internal standard, this compound, is essential for correcting matrix effects and ensuring the accuracy and precision of the results.
Sample Preparation: Protein Precipitation
A single-step protein precipitation is the most commonly employed method for extracting Risdiplam from biological matrices.[1][2][3] This technique is favored for its simplicity and efficiency in removing proteins that can interfere with the analysis.
Experimental Protocol:
-
Thaw frozen plasma or serum samples at room temperature (approximately 25°C).
-
Vortex the thawed samples to ensure homogeneity.
-
To a 100 µL aliquot of the plasma sample, add 50 µL of the internal standard working solution (this compound).
-
Add 250 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly for approximately 5 seconds.
-
Centrifuge the samples at 14,800 rpm for 2 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new vial for injection into the UPLC-MS/MS system.[4]
Due to the light sensitivity of Risdiplam and the oxidative instability of its major metabolite (M1), it is crucial to protect samples from light and consider the addition of a stabilizer like ascorbic acid, especially if the metabolite's quantification is also of interest.[5]
Chromatographic and Mass Spectrometric Conditions
The separation of Risdiplam and this compound is typically achieved using a reversed-phase UPLC column, followed by detection using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[1][2]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Phenomenex Kinetex XB C18 (specific dimensions may vary)[1][2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | A 6.5-minute gradient program is typically used.[1][2] A representative gradient could be: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. |
| Flow Rate | To be optimized based on column dimensions |
| Injection Volume | 2 µL[4] |
| Column Temperature | To be optimized for optimal separation |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| MRM Transitions | Risdiplam: To be determined empirically (Precursor Ion > Product Ion) This compound: To be determined empirically (Precursor Ion > Product Ion) |
Method Validation and Performance
The UPLC-MS/MS method for Risdiplam has been validated over a range of 1.95–125.00 ng/mL.[1][2] The intra- and inter-batch precision and accuracy are reported to be within ±15%, meeting the stringent requirements for bioanalytical method validation.[1][2]
Comparison with Alternative Analytical Methods
While UPLC-MS/MS offers unparalleled sensitivity and specificity, other analytical techniques may be considered for specific applications, such as quality control of pharmaceutical formulations where the concentration of Risdiplam is significantly higher and the sample matrix is less complex.
| Method | Principle | Advantages | Disadvantages |
| UPLC-MS/MS | Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio. | High sensitivity (ng/mL range), high selectivity, suitable for complex biological matrices, use of internal standard corrects for matrix effects. | High instrument cost, requires specialized expertise. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by liquid chromatography with detection based on the analyte's absorption of UV light. | Lower instrument cost, simpler operation, suitable for quality control of bulk drug and formulations. | Lower sensitivity compared to MS, potential for interference from co-eluting compounds, not ideal for complex biological matrices without extensive sample cleanup. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency, low sample and reagent consumption. | Can have lower sensitivity than UPLC-MS/MS, potential for issues with reproducibility, limited applications for Risdiplam reported so far. |
Currently, there is limited published data on validated HPLC-UV or Capillary Electrophoresis methods specifically for the quantification of Risdiplam. The development and validation of such methods would be necessary to establish their performance characteristics and suitability for specific applications.
Experimental Workflow and Signaling Pathway Diagrams
To visualize the experimental process, a workflow diagram is provided below.
As Risdiplam is a splicing modifier of the SMN2 gene, a simplified diagram illustrating this mechanism is also presented.
Conclusion
The validated UPLC-MS/MS method using this compound as an internal standard provides a highly sensitive, specific, and reliable approach for the quantification of Risdiplam in biological matrices. While alternative methods like HPLC-UV may have a role in less demanding applications such as quality control, the UPLC-MS/MS method remains the benchmark for bioanalytical studies. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate analytical strategy for their specific needs in the development and study of Risdiplam.
References
- 1. Analysis of blood concentrations and clinical application of risdiplam in patients with spinal muscular atrophy using ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Capillary Electrophoresis Analyses Using Ultraviolet Detection and Nov" by Yousef Shaaban Hassan [researchrepository.wvu.edu]
- 3. Short Review on Currently Used Sample Preparation and Determination Methods of Risdiplam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. a protein precipitation extraction method [protocols.io]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
